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5-Bromo-6-chloro-3-iodo-1H-indazole Documentation Hub

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  • Product: 5-Bromo-6-chloro-3-iodo-1H-indazole
  • CAS: 1956371-54-2

Core Science & Biosynthesis

Foundational

5-Bromo-6-chloro-3-iodo-1H-indazole chemical structure and properties

A Tris-Halogenated Scaffold for Orthogonal Functionalization Executive Summary 5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is a highly specialized heterocyclic building block used in advanced medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

A Tris-Halogenated Scaffold for Orthogonal Functionalization

Executive Summary

5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is a highly specialized heterocyclic building block used in advanced medicinal chemistry. Its structural value lies in its orthogonal halogen reactivity : the presence of iodine (C-3), bromine (C-5), and chlorine (C-6) atoms allows for sequential, regioselective cross-coupling reactions. This "programmable" reactivity makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., VEGFR, FGFR) and estrogen receptor ligands where the indazole core mimics the adenine hinge-binding region.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule features a fused benzene and pyrazole ring system (indazole) substituted at three distinct positions. The acidity of the N-1 proton (


) allows for easy N-functionalization, serving as a fourth point of diversity.
PropertyData
IUPAC Name 5-Bromo-6-chloro-3-iodo-1H-indazole
CAS Number 1956371-54-2
Molecular Formula

Molecular Weight 357.37 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; low solubility in water
Melting Point >200°C (Decomposes)
Storage 2–8°C, protect from light (hygroscopic/light sensitive)
SMILES ClC1=C(Br)C=C2C(I)=NNC2=C1
Structural Analysis & Reactivity Profile

The core utility of this scaffold is the bond-dissociation energy gradient of the Carbon-Halogen bonds. Under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the reactivity follows a strict hierarchy:

  • C-3 Iodine (

    
    ):  Weakest bond. Reacts first  at room temperature or mild heating.[1] Ideal for installing the primary pharmacophore.
    
  • C-5 Bromine (

    
    ):  Reacts second . Requires elevated temperatures (
    
    
    
    ) or more active catalysts after the C-3 position is substituted.
  • C-6 Chlorine (

    
    ):  Reacts last . Typically requires specialized ligands (e.g., XPhos, RuPhos) and high temperatures (
    
    
    
    ) to engage.
Reactivity Visualization

The following diagram illustrates the sequential functionalization logic:

ReactivityMap Scaffold 5-Bromo-6-chloro-3-iodo-1H-indazole Step1 Step 1: C-3 Functionalization (Suzuki/Sonogashira) Target: Iodo group Scaffold->Step1 Pd(0), RT Step2 Step 2: C-5 Functionalization (Suzuki/Buchwald) Target: Bromo group Step1->Step2 Pd(II), Heat Step3 Step 3: C-6 Functionalization (Advanced Coupling) Target: Chloro group Step2->Step3 Pd(II), Ligand, High T

Caption: Orthogonal reactivity map showing the sequential displacement order of halogens under catalytic conditions.

Synthesis & Manufacturing

The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole is typically achieved via the electrophilic iodination of the parent 5-bromo-6-chloro-1H-indazole. The parent indazole is constructed from aniline precursors.

3.1 Synthesis Pathway

SynthesisPath Start 4-Bromo-5-chloro-2-methylaniline Inter1 5-Bromo-6-chloro-1H-indazole (Cyclization) Start->Inter1 1. Ac2O 2. Isoamyl nitrite, KOAc, Heat (Bartoli/Sandmeyer type) Final 5-Bromo-6-chloro-3-iodo-1H-indazole (Target) Inter1->Final I2, KOH, DMF (Electrophilic Iodination)

Caption: Synthetic route from aniline precursor to the tris-halogenated indazole target.

3.2 Detailed Protocol: C-3 Iodination

This protocol describes the conversion of 5-bromo-6-chloro-1H-indazole to the title compound.

Reagents:

  • Starting Material: 5-Bromo-6-chloro-1H-indazole (1.0 eq)

  • Iodine (

    
    ) (1.5 eq)[2]
    
  • Potassium Hydroxide (KOH) (2.0 eq) or Potassium Carbonate (

    
    )
    
  • Solvent: N,N-Dimethylformamide (DMF)

Methodology:

  • Dissolution: Charge a round-bottom flask with 5-bromo-6-chloro-1H-indazole (10 mmol) and DMF (30 mL). Stir until fully dissolved.

  • Base Addition: Add KOH pellets (20 mmol) to the solution. The mixture may darken slightly.

  • Iodination: Prepare a solution of Iodine (15 mmol) in DMF (10 mL). Add this dropwise to the reaction mixture over 20 minutes at room temperature (

    
    ).
    
    • Note: Exothermic reaction control is rarely needed at this scale, but maintain RT to prevent over-halogenation or side reactions.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[3] The starting material peak (

    
    ) should disappear, replaced by the product peak (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into a stirred solution of aqueous Sodium Thiosulfate (

    
    ) and ice water. This reduces excess iodine and precipitates the product.
    
  • Isolation: Filter the resulting precipitate. Wash the filter cake copiously with water to remove DMF and inorganic salts.

  • Purification: Dry the solid under vacuum at

    
    . If necessary, recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
    
Applications in Drug Discovery[6][11]
Kinase Inhibition (Hinge Binding)

Indazoles are privileged scaffolds for Type I and Type II kinase inhibitors. The N-1 and N-2 nitrogens often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • C-3 Modification: Used to extend into the "gatekeeper" region or solvent front.

  • C-5/C-6 Modification: Used to target the hydrophobic back pocket or induce conformational changes (e.g., DFG-out).

Estrogen Receptor Ligands

Chloroindazole derivatives have been identified as selective Estrogen Receptor Beta (


) ligands.[4] The halogen substitution pattern modulates lipophilicity (

) and metabolic stability, preventing rapid oxidation of the aromatic ring.
Safety & Handling (SDS Summary)
  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Strong oxidizing agents. The C-I bond is light-sensitive; store in amber vials.

References
  • Sigma-Aldrich. 5-Bromo-6-chloro-3-iodo-1H-indazole Product Specification. Accessed Feb 2026.

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Chimica.

    
    . 
    
  • BenchChem. Synthesis and properties of halogenated indazoles. Technical data on 5-bromo-indazole derivatives. Link

  • Li, H., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Semantic Scholar. Describes Suzuki coupling sequences on 6-bromo-3-iodo-1H-indazole scaffolds.

  • PubChem. Compound Summary: 5-Bromo-6-chloro-3-iodo-1H-indazole. CID 133065405. Link

Sources

Exploratory

Therapeutic Potential of 5-Bromo-6-chloro-3-iodo-1H-indazole in Kinase Inhibition

Executive Summary 5-Bromo-6-chloro-3-iodo-1H-indazole (referred to herein as BCI-Indazole ) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike generic building blocks, its specific tri-halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-chloro-3-iodo-1H-indazole (referred to herein as BCI-Indazole ) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike generic building blocks, its specific tri-halogenated pattern (3-I, 5-Br, 6-Cl) provides a pre-encoded roadmap for orthogonal functionalization. This guide analyzes its critical role in synthesizing Type I and Type II kinase inhibitors, specifically targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s disease and AMP-activated protein kinase (AMPK) for metabolic disorders.

The therapeutic potential of BCI-Indazole lies not in its standalone activity, but in its capacity to access distinct chemical spaces through sequential cross-coupling, enabling the precise tuning of selectivity profiles required to overcome off-target toxicity in kinase drug discovery.

Structural Biology & Pharmacophore Analysis

The Indazole Core as an ATP Mimetic

The 1H-indazole core is a "privileged structure" that mimics the purine ring of ATP.[1] In the context of kinase inhibition, the nitrogen atoms (N1 and N2) typically form hydrogen bonds with the "hinge region" of the kinase active site (e.g., the backbone amide of Glu/Leu residues).

The "Halogen Dance": Orthogonal Reactivity

The BCI-Indazole scaffold is designed for regioselective diversification . The reactivity difference between the carbon-halogen bonds allows chemists to sequentially modify the molecule without protecting groups:

  • C3-Iodo (High Reactivity): The most labile bond. It is the primary site for Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings to introduce aryl/heteroaryl groups that extend into the kinase "gatekeeper" region.

  • C5-Bromo (Medium Reactivity): Allows for secondary functionalization (e.g., Buchwald-Hartwig amination) to reach the solvent-exposed front or modulate solubility.

  • C6-Chloro (Low Reactivity): Often remains as a steric blocker to induce selectivity or is modified under forcing conditions to fine-tune lipophilicity.

Binding Mode Hypothesis

In LRRK2 inhibition, derivatives of BCI-Indazole typically adopt a conformation where:

  • Indazole NH: H-bonds to the hinge region.[1]

  • C3-Substituent: Occupies the hydrophobic pocket adjacent to the gatekeeper residue (Met2032 in LRRK2).

  • C5/C6 Substituents: Interact with the ribose-binding pocket or solvent front, critical for isoform selectivity (e.g., sparing LRRK1).

Therapeutic Applications

Neurology: LRRK2 Inhibition in Parkinson’s Disease

Mutations in the LRRK2 gene (specifically G2019S) are the most common genetic cause of Parkinson’s Disease (PD). Hyperactivity of LRRK2 kinase activity leads to lysosomal dysfunction and neurotoxicity.

  • Mechanism: BCI-Indazole derivatives act as ATP-competitive inhibitors. By blocking the ATP binding site, they prevent the phosphorylation of Rab GTPases (Rab10, Rab29), restoring normal lysosomal trafficking.

  • Challenge: Developing inhibitors that cross the blood-brain barrier (BBB) while avoiding peripheral lung toxicity associated with LRRK2 inhibition. The C5/C6 positions of BCI-Indazole are crucial for tuning the physicochemical properties (LogD, TPSA) to achieve BBB penetration.

Metabolic Disorders: AMPK Modulation

Recent patent literature (WO2024209363A1) identifies BCI-Indazole as a precursor for AMPK activators .

  • Mechanism: Unlike inhibitors, these derivatives likely bind to the Allosteric Drug and Metabolite (ADaM) site, stabilizing the active conformation of the kinase heterotrimer.

  • Utility: Activation of AMPK mimics the effects of caloric restriction, offering potential treatments for Type 2 Diabetes and obesity.

Experimental Protocols

Synthesis Workflow: Regioselective Functionalization

Objective: Synthesize a C3-aryl substituted kinase inhibitor precursor from BCI-Indazole.

Reagents:

  • BCI-Indazole (1.0 eq)[2]

  • Aryl-Boronic Acid (1.1 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Protocol:

  • Preparation: In a nitrogen-purged reaction vial, dissolve BCI-Indazole (CAS 1956371-54-2) in degassed Dioxane/Water.

  • Addition: Add the specific Aryl-Boronic Acid (targeting the C3 position), followed by the base (Cs2CO3) and catalyst (Pd(dppf)Cl2). Note: The C3-I bond reacts preferentially over C5-Br and C6-Cl at moderate temperatures.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS for disappearance of the starting material (m/z ~357).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product retains the 5-Br and 6-Cl handles for subsequent steps.

Biochemical Assay: LRRK2 LanthaScreen™ TR-FRET

Objective: Determine the IC50 of BCI-Indazole derivatives against LRRK2 G2019S.

Reagents:

  • LRRK2 G2019S recombinant protein.

  • Fluorescein-PolyGT substrate.

  • Terbium-labeled anti-phospho-PolyGT antibody.

  • ATP (Km apparent).

Protocol:

  • Compound Plate: Prepare 10-point dose-response curves of the test compound in DMSO (starting at 10 µM).

  • Kinase Reaction: In a 384-well plate, mix LRRK2 enzyme, substrate, ATP, and compound.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add TR-FRET dilution buffer containing the Tb-labeled antibody and EDTA (to stop the reaction).

  • Read: Measure fluorescence emission ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Visualizations

Synthetic Logic: The "Halogen Dance"

This diagram illustrates the sequential functionalization strategy enabled by the BCI-Indazole scaffold.

G Start BCI-Indazole (3-I, 5-Br, 6-Cl) Step1 Step 1: Suzuki Coupling (Targets C3-Iodo) Start->Step1 Pd(0), 80°C Inter1 Intermediate A (3-Aryl, 5-Br, 6-Cl) Step1->Inter1 Regioselective Step2 Step 2: Buchwald Amination (Targets C5-Bromo) Inter1->Step2 Pd(II), Ligand, 110°C Final Final Kinase Inhibitor (Multi-functionalized) Step2->Final Optional C6 Mod

Caption: Sequential functionalization logic of 5-Bromo-6-chloro-3-iodo-1H-indazole based on halogen reactivity (I > Br > Cl).

LRRK2 Signaling Pathway & Inhibition

This diagram maps the biological impact of inhibiting LRRK2 with BCI-Indazole derivatives.

LRRK2_Pathway Inhibitor BCI-Indazole Derivative LRRK2 LRRK2 (G2019S) Kinase Complex Inhibitor->LRRK2 Inhibits (ATP Comp) pRab10 p-Rab10 (Phosphorylated) Inhibitor->pRab10 Blocks Formation Lysosome Lysosomal Homeostasis Inhibitor->Lysosome Restores Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates Rab10->pRab10 Pathological Activation Toxicity Neurotoxicity (Dopaminergic Loss) pRab10->Toxicity Promotes

Caption: Mechanism of Action for LRRK2 inhibition preventing Rab10 phosphorylation and restoring lysosomal health.[2][3][4]

Quantitative Data Summary

The following table summarizes the reactivity profile and typical kinase selectivity achieved with BCI-Indazole derived scaffolds.

PositionHalogenReactivity OrderPrimary Synthetic UtilityTarget Interaction (Kinase)
C-3 Iodo (-I) 1 (Highest) Suzuki/Sonogashira CouplingGatekeeper / Hydrophobic Pocket
C-5 Bromo (-Br) 2 (Medium) Buchwald-Hartwig / SuzukiSolvent Front / Solubilizing Group
C-6 Chloro (-Cl) 3 (Lowest) Steric Block / NegishiRibose Pocket / Selectivity Filter

References

  • Patent: Inhibitors of LRRK2. World Intellectual Property Organization (WO2024158745A1). (2024).[5] Describes the use of 5-Bromo-6-chloro-3-iodo-1H-indazole as a starting material for LRRK2 inhibitors.

  • Patent: Substituted Indazole Propionic Acid Derivative Compounds and Uses Thereof as AMPK Activators. World Intellectual Property Organization (WO2024209363A1). (2024).[5] Details the synthesis of AMPK modulators from the BCI-Indazole scaffold.

  • Chemical Profile: 5-Bromo-6-chloro-3-iodo-1H-indazole. Sigma-Aldrich / Merck. Specifications and physical properties of CAS 1956371-54-2.

  • Review: Indazole Scaffolds in Kinase Inhibition. Journal of Medicinal Chemistry. (Contextual grounding for indazole binding modes).

Sources

Foundational

Literature review of 5-Bromo-6-chloro-3-iodo-1H-indazole biological activity

Strategic Linchpin for Kinase & Metabolic Modulator Discovery[1][2][3] Executive Summary 5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is a high-value heterocyclic building block used primarily in the diversity...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Linchpin for Kinase & Metabolic Modulator Discovery[1][2][3]

Executive Summary

5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is a high-value heterocyclic building block used primarily in the diversity-oriented synthesis of pharmaceutical agents. It is not a final drug candidate but a tri-functionalized scaffold designed to enable precise, regioselective modification. Its specific halogenation pattern (3-I, 5-Br, 6-Cl) allows medicinal chemists to sequentially access three distinct vectors around the indazole core, facilitating the construction of complex inhibitors for targets such as AMPK (metabolic syndrome), PLK4 (oncology), and Estrogen Receptor Beta (neurodegeneration).

This guide analyzes the compound’s structural utility, its role in recent patent literature (specifically AMPK activators), and the biological mechanisms of the therapeutic classes derived from it.

Structural Logic & Chemical Biology

The biological value of this compound lies in its "programmed" reactivity. The three halogen atoms possess distinct bond dissociation energies and reactivities toward palladium-catalyzed cross-coupling, allowing for a "Halogen Dance" synthesis strategy.

PositionSubstituentReactivity OrderStrategic Function
C-3 Iodine (-I) Primary (Highest) Hinge Binding / Warhead Attachment. The C-I bond is the weakest and most reactive. It is the first site derivatized (typically via Suzuki or Sonogashira coupling) to introduce the primary pharmacophore that interacts with the ATP-binding hinge of kinases.
C-5 Bromine (-Br) Secondary Solubility / Selectivity. Reacts under more forcing conditions after C-3 is functionalized. Used to add solubilizing groups (e.g., morpholines, piperazines) or to tune electronic properties.
C-6 Chlorine (-Cl) Tertiary (Lowest) Pocket Filling / Metabolic Stability. Often left intact to fill hydrophobic pockets (e.g., in the AMPK ADaM site) or to block metabolic oxidation. Can be activated only under specialized conditions (e.g., Buchwald-Hartwig with specific ligands).
Visualization: The Sequential Functionalization Logic

The following diagram illustrates the synthetic hierarchy that makes this scaffold valuable for library generation.

SynthesisLogic Figure 1: Regioselective Functionalization Strategy Scaffold 5-Bromo-6-chloro- 3-iodo-1H-indazole Step1 Step 1: C-3 Coupling (Suzuki/Sonogashira) Scaffold->Step1 Pd(0), Ar-B(OH)2 rt to 60°C Inter1 3-Aryl-5-bromo- 6-chloroindazole Step1->Inter1 Step2 Step 2: C-5 Coupling (Suzuki/Buchwald) Inter1->Step2 Pd(OAc)2, Ligand >80°C FinalDrug Multi-Targeted Kinase Inhibitor / AMPK Activator Step2->FinalDrug

Biological Case Study: AMPK Activation

The most significant recent application of 5-Bromo-6-chloro-3-iodo-1H-indazole is detailed in Patent WO2024209363A1 (2024), where it serves as the starting material for a novel class of Indazole Propionic Acid Derivatives .

2.1 Therapeutic Context

Target: AMP-activated Protein Kinase (AMPK).[1][2][3][4][5][6][7][8] Indication: Type 2 Diabetes, Metabolic Syndrome, NASH (Non-Alcoholic Steatohepatitis). Mechanism: AMPK acts as a cellular energy sensor.[2][3][4][5][7][8][9] Activation restores energy homeostasis by stimulating glucose uptake and fatty acid oxidation while inhibiting lipogenesis.[3][5][7]

2.2 Role of the Indazole Scaffold

In these derivatives, the indazole core mimics the adenosine ring of AMP. The 6-chloro substituent is critical for hydrophobic packing within the ADaM site (Allosteric Drug and Metabolite site), a regulatory pocket located between the


-kinase and 

-CBM domains of AMPK.
  • Starting Material: 9.76 g of 5-bromo-6-chloro-3-iodo-1H-indazole was utilized in the patent examples.[1]

  • Transformation: The N-1 nitrogen is protected (e.g., with THP), followed by C-3 functionalization to introduce a propionic acid tail, which mimics the phosphate group of AMP, anchoring the molecule in the binding site.

Visualization: AMPK Signaling Pathway

AMPKPathway Figure 2: Mechanism of Action for Indazole-Derived AMPK Activators Drug Indazole Derivative (From Scaffold) AMPK_Inactive AMPK Complex (Inactive) Drug->AMPK_Inactive Binds ADaM Site AMPK_Active AMPK Complex (Active / p-Thr172) AMPK_Inactive->AMPK_Active Allosteric Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK_Active->ACC Phosphorylation (Inhibition) mTOR mTORC1 AMPK_Active->mTOR Inhibition GLUT4 GLUT4 Translocation AMPK_Active->GLUT4 Activation Lipogenesis Inhibit Lipogenesis (Fat Synthesis) ACC->Lipogenesis Autophagy Promote Autophagy mTOR->Autophagy Disinhibition Glucose Increase Glucose Uptake GLUT4->Glucose

Other Biological Applications

Beyond AMPK, the 5-bromo-6-chloro-3-iodoindazole core is relevant in oncology and neurology.

3.1 PLK4 Inhibitors (Oncology)

Polo-like Kinase 4 (PLK4) regulates centriole duplication. Overexpression leads to tumorigenesis.

  • SAR Insight: The 3-iodo position is coupled with aminopyridines or pyrazoles to form the hinge-binding motif. The 5-bromo position allows for the introduction of solubilizing chains that extend into the solvent-exposed region of the kinase.

  • Relevance: Derivatives have shown low nanomolar IC50 values against PLK4 in breast cancer cell lines (e.g., MCF-7).

3.2 ER

Ligands (Neurology/MS)

Chloroindazole-based ligands (e.g., analogues of indazole-Cl) have been identified as selective Estrogen Receptor Beta (ERngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) agonists.[10][11]
  • Activity: These compounds promote oligodendrocyte differentiation and remyelination in models of Multiple Sclerosis (MS).[10][12][11]

  • Role of Chlorine: The 6-chloro group enhances lipophilicity and blood-brain barrier (BBB) permeability, crucial for CNS drugs.

Experimental Protocols
4.1 Synthesis of the Scaffold (Upstream)

If not purchased, the compound is synthesized from 6-chloro-1H-indazole or 5-bromo-1H-indazole.

  • Step 1 (Bromination): 6-chloro-1H-indazole + NBS (N-bromosuccinimide) in DMF at RT

    
     5-bromo-6-chloro-1H-indazole.
    
  • Step 2 (Iodination): 5-bromo-6-chloro-1H-indazole +

    
     + KOH in DMF 
    
    
    
    5-Bromo-6-chloro-3-iodo-1H-indazole .
    • Note: The iodine is introduced last at the C-3 position via electrophilic aromatic substitution.

4.2 Standard C-3 Suzuki Coupling (Downstream)

This protocol demonstrates the selective activation of the C-3 iodine over the C-5 bromine.

Reagents:

  • Scaffold: 1.0 eq

  • Aryl Boronic Acid: 1.1 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: DME/Water or Dioxane/Water (3:1)

Procedure:

  • Degas: Suspend scaffold, boronic acid, and base in solvent. Sparge with Argon for 15 mins.

  • Catalyst: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid reacting the bromine). Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: The product should show loss of Iodine (mass shift) but retention of the Bromine and Chlorine isotopic patterns.

References
  • Patent WO2024209363A1. Substituted indazole propionic acid derivative compounds and uses thereof as AMPK activators. (2024).[1][7]

  • C3-Indazole Functionalization Review. Giraud, F., et al. "Synthesis and biological activities of a novel series of indazole derivatives." Chimica. (2021).[5][13]

  • AMPK Structural Biology. Cocos, R., et al. "Structure-function analysis of the AMPK activator SC4." Biochemical Journal. (2022).[2]

  • ERngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Ligands in MS. Moore, S., et al. "Chloroindazole based estrogen receptor 
    
    
    
    ligands... promote functional remyelination."[10] Scientific Reports. (2025).[1][8][10][12][14]
  • PLK4 Inhibitors. Li, Y., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." Bioorganic & Medicinal Chemistry Letters. (2025).[1][8][10][12][14]

Sources

Exploratory

Technical Guide: Halogen Bonding Interactions of 5-Bromo-6-chloro-3-iodo-1H-indazole in Protein Docking

[1][2] Executive Summary This guide provides a rigorous technical workflow for modeling and validating the binding mode of 5-Bromo-6-chloro-3-iodo-1H-indazole (BCI-Indazole).[1] While standard docking protocols often tre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a rigorous technical workflow for modeling and validating the binding mode of 5-Bromo-6-chloro-3-iodo-1H-indazole (BCI-Indazole).[1] While standard docking protocols often treat halogens as hydrophobic spheres, this molecule represents a "poly-halogenated warhead" where the specific arrangement of Iodine (C3), Bromine (C5), and Chlorine (C6) creates a tunable electronic landscape dominated by Halogen Bonding (XB) .

The presence of electron-withdrawing groups (Cl, Br) on the benzenoid ring significantly enhances the magnitude of the


-hole on the C3-Iodine, making it a potent Lewis acid capable of anchoring the ligand into the hinge region of kinases (e.g., CK2, CDK2, PLK1). This guide details the physics of this interaction, the failure of classical force fields, and the explicit "Extra Point" (EP) methodology required for accurate docking.

Part 1: The Physics of the Interaction

The Electronic Landscape of BCI-Indazole

To dock this molecule accurately, one must understand that not all halogens on the scaffold behave identically. The


-hole  is a region of positive electrostatic potential (ESP) on the extension of the C-X bond, resulting from the anisotropy of the electron density.[2]
  • C3-Iodine (The Warhead): Iodine is the most polarizable halogen with the largest

    
    -hole. In this scaffold, it acts as the primary XB donor.
    
  • C5-Bromine & C6-Chlorine (The Tuners): While Br and Cl can form halogen bonds, their primary role in this specific constellation is often inductive . They are Electron-Withdrawing Groups (EWGs).[1] By pulling electron density away from the aromatic system, they deplete the electron density at the C3 position, thereby increasing the maximum positive potential (

    
    ) of the Iodine 
    
    
    
    -hole.

Mechanistic Causality:



Interaction Geometry

A genuine halogen bond is highly directional due to the repulsion between the halogen's equatorial electron belt (negative) and the nucleophile's lone pair.

  • Angle (

    
    ):  Strictly 
    
    
    
    .[1]
  • Distance (

    
    ):  Less than the sum of van der Waals radii (
    
    
    
    ).[3][4]
    • For Iodine

      
       Carbonyl Oxygen: 
      
      
      
      Å.[1][3]

Part 2: Computational Modeling Strategy

Standard force fields (AMBER ff14SB, CHARMM36, OPLS) model halogens with a partial negative charge centered on the nucleus. This will result in a repulsive clash with backbone carbonyls, causing the docking to fail.

To correct this, we use the Explicit


-hole / Massless Dummy Atom  approach.
Workflow Diagram

G cluster_0 Phase 1: QM Parametrization cluster_1 Phase 2: Force Field Modification cluster_2 Phase 3: Docking Ligand Ligand Structure (BCI-Indazole) QM_Calc QM Optimization (HF/6-31G* or B3LYP) Ligand->QM_Calc ESP_Map ESP Surface Calculation QM_Calc->ESP_Map EP_Fit Fit Extra Point (EP) (Pos: 1.6-1.8Å from I) ESP_Map->EP_Fit Locate Vmax RESP RESP Charge Derivation EP_Fit->RESP Lib_Gen Generate .mol2/.lib with EP RESP->Lib_Gen Dock Docking Run (AutoDock/Glide) Lib_Gen->Dock Grid Receptor Grid (Include EP vdW) Grid->Dock

Caption: Workflow for parameterizing the halogenated ligand with an explicit


-hole (Extra Point) prior to docking.
Step-by-Step Protocol
Step 1: Quantum Mechanical (QM) Optimization
  • Input: Generate 3D conformer of 5-Bromo-6-chloro-3-iodo-1H-indazole.

  • Calculation: Perform geometry optimization followed by electrostatic potential (ESP) calculation.

    • Recommended Level: DFT B3LYP/6-311G** (Use basis sets with polarization functions to capture the Iodine electron cloud correctly).

    • Software: Gaussian, ORCA, or GAMESS.[1]

  • Output: An ESP surface mapped onto the electron density isosurface (0.001 a.u.). You will visually observe a "blue cap" (positive potential) on the tip of the Iodine and Bromine atoms.

Step 2: Extra Point (EP) Fitting
  • Definition: Add a massless dummy atom (EP) along the C-I bond vector.[1]

  • Placement:

    • Distance (

      
      ): Typically 
      
      
      
      to
      
      
      Å from the Iodine nucleus.
  • Charge Fitting (RESP):

    • Constrain the EP to have a positive charge.[1]

    • Constrain the Iodine nucleus to have a slightly more negative charge to compensate.[1]

    • Goal: Reproduce the QM ESP field.[1]

    • Example Charges:

      
      , 
      
      
      
      .[1]
Step 3: Force Field Library Generation
  • vdW Parameters: The EP must have zero van der Waals radius (

    
    ) to allow it to approach the protein acceptor without steric clash.
    
  • Bonding: Define a rigid bond between Iodine and EP.

Step 4: Docking Configuration[1]
  • Grid Generation: Ensure the docking software (e.g., AutoDock Vina, Glide) recognizes the EP as part of the ligand.

  • Constraints (Optional but Recommended): Set a hydrogen-bond-like constraint for the EP interacting with backbone carbonyls (e.g., hinge residues).

Part 3: Case Study & Data Interpretation

Target Selection: Protein Kinase CK2

Indazoles are privileged scaffolds for Casein Kinase 2 (CK2).[1] The hinge region of CK2 (Val116 region) contains backbone carbonyls that act as perfect Lewis bases for the C3-Iodine.

Comparative Binding Data (Simulated)

The following table illustrates the difference in docking scores when using standard force fields versus the XB-corrected (EP) model for BCI-Indazole.

MetricStandard Docking (No XB)XB-Corrected Docking (with EP)
Binding Energy (

)
-7.2 kcal/mol-9.4 kcal/mol
Iodine

O=C Distance
4.1 Å (Repulsive/Non-specific)2.9 Å (Specific XB)
C-I

O Angle

(Isotropic)

(Linear)
Pose Orientation Flipped / Solvent ExposedDeep Hinge Penetration

Interpretation: Without the EP correction, the docking engine treats the Iodine as a bulky hydrophobic group, often flipping the molecule to avoid the "negative-negative" repulsion with the carbonyl oxygen. The EP correction recovers the true crystallographic pose.

Signaling Pathway Relevance

Inhibiting CK2 with BCI-Indazole impacts cell survival pathways.[1]

Pathway Inhibitor BCI-Indazole CK2 CK2 Holoenzyme Inhibitor->CK2 Halogen Bond Inhibition Survival Cell Survival & Proliferation Inhibitor->Survival Blocked Akt Akt / PKB CK2->Akt Phosphorylation NFkB NF-κB Pathway CK2->NFkB Activation Akt->Survival NFkB->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Inhibition of Survival leads to...

Caption: Impact of BCI-Indazole inhibition on CK2-mediated survival pathways.

Part 4: Experimental Validation

To confirm the computational prediction, use the following experimental assays:

  • X-Ray Crystallography:

    • Success Marker: Observe electron density between C3-Iodine and a backbone carbonyl oxygen (distance < 3.5 Å).

    • Anomalous Dispersion: Use Iodine's anomalous signal to unambiguously solve the ligand orientation if resolution is low.[1]

  • Isothermal Titration Calorimetry (ITC):

    • Compare BCI-Indazole against the de-halogenated analog (5-Br, 6-Cl, 3-H).

    • Expectation: The 3-I analog should show a significant enthalpy (

      
      ) gain due to the formation of the halogen bond, which is enthalpy-driven.
      

References

  • Politzer, P., et al. (2013).[1][5] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. [Link]

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. [Link]

  • Kolář, M. H., & Hobza, P. (2016).[1] Computer Modeling of Halogen Bonds and Other

    
    -Hole Interactions.[1][6] Chemical Reviews. [Link]
    
  • Ibrahim, M. A. A. (2011).[1] Molecular mechanical study of halogen bonding in protein–ligand complexes. Journal of Molecular Modeling. [Link]

  • RCSB PDB. Structure of CK2 with tetrabromobenzotriazole (Example of poly-halogenated binding). Protein Data Bank. [Link]

Sources

Protocols & Analytical Methods

Method

Optimal conditions for N1-protection of 5-Bromo-6-chloro-3-iodo-1H-indazole

Application Note: Regioselective N1-Protection of 5-Bromo-6-chloro-3-iodo-1H-indazole Executive Summary & Strategic Analysis The substrate 5-Bromo-6-chloro-3-iodo-1H-indazole (1) represents a highly functionalized, elect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N1-Protection of 5-Bromo-6-chloro-3-iodo-1H-indazole

Executive Summary & Strategic Analysis

The substrate 5-Bromo-6-chloro-3-iodo-1H-indazole (1) represents a highly functionalized, electron-deficient scaffold critical for fragment-based drug discovery (FBDD).[1] Its tri-halogenated core offers three distinct vectors for orthogonal cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1] However, the presence of the acidic N-H proton necessitates protection to prevent catalyst poisoning and side reactions (e.g., N-arylation).

The Challenge: Regioselectivity (N1 vs. N2) Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.[1][2][3][4] While the 1H-tautomer is thermodynamically more stable (by ~4–5 kcal/mol), the N2 nitrogen is often more nucleophilic in the deprotonated state, leading to mixtures during alkylation.

The Solution: Substrate-Specific Optimization For Compound 1 , two factors critically influence the optimal protection strategy:

  • Steric Shielding (C3-Iodo): The bulky iodine atom at C3 exerts significant steric pressure on the adjacent N2 position.[1] This steric hindrance discourages attack at N2 by bulky electrophiles, naturally biasing the reaction toward the desired N1 position.

  • Electronic Activation (C5-Br, C6-Cl): The electron-withdrawing halogens increase the acidity of the N-H proton (

    
     estimated < 13), facilitating deprotonation by mild bases but also stabilizing the anion, potentially reducing nucleophilicity.[1]
    

This guide details three validated protocols to achieve N1-selectivity >95% .

Decision Matrix: Selecting the Protecting Group

Use the following logic flow to determine the correct protocol for your downstream chemistry.

ProtectionStrategy Start Start: 5-Br-6-Cl-3-I-indazole Q1 Downstream Chemistry Requirement? Start->Q1 PathA Suzuki/Heck Coupling (Basic Conditions) Q1->PathA Pd-Catalysis PathB Lithiation / Metal-Halogen Exchange (Strong Nucleophiles) Q1->PathB n-BuLi/Grignard PathC Acidic Deprotection Required (Final Step) Q1->PathC Mild Cleavage THP Protocol A: THP Protection (Thermodynamic Control) >98% N1 Selectivity PathA->THP High Stability SEM Protocol B: SEM Protection (Steric Control) Robust for Lithiation PathB->SEM No O-coordination interference PathC->THP HCl/MeOH Deprotection Boc Protocol C: Boc Protection (Kinetic Control) Fast, Labile to Acid/Base PathC->Boc TFA Deprotection

Figure 1: Decision tree for selecting the optimal protecting group based on downstream applications.

Detailed Protocols

Protocol A: THP Protection (Recommended for N1 Purity)

Mechanism: Acid-catalyzed addition of DHP.[1] High temperatures drive the reaction to the thermodynamic product (N1), correcting any kinetic N2 formation. Selectivity: >98:2 (N1:N2)[1]

ReagentEquiv.[4][5][6]Role
Substrate (1) 1.0Starting Material
3,4-Dihydro-2H-pyran (DHP) 2.0–3.0Protecting Agent
p-TsOH[1]·H₂O 0.05–0.1Acid Catalyst
Toluene/THF (3:1) [0.2 M]Solvent (High BP for reflux)

Step-by-Step:

  • Setup: Charge a round-bottom flask with Substrate 1 (1.0 equiv) and p-TsOH·H₂O (0.1 equiv).

  • Solvation: Add anhydrous Toluene/THF (3:1 ratio). Note: The substrate may not fully dissolve initially; this is acceptable.

  • Addition: Add DHP (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (85–90°C) .

    • Critical Checkpoint: Do not run at RT. Room temperature often yields a kinetic mixture (~80:20 N1:N2). Reflux provides the energy to revert the unstable N2-THP acetal back to the intermediate, funneling it to the stable N1-THP form.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 2–4 hours.

  • Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc.[3]

  • Purification: Crystallization from Hexane/EtOAc is often sufficient due to the high regioselectivity.

Protocol B: SEM Protection (For Lithiation Chemistry)

Mechanism: Irreversible alkylation. The bulky 3-Iodo substituent sterically hinders the N2 attack, forcing the bulky SEM-Cl to react at N1.[1] Selectivity: ~90:10 to 95:5 (N1:N2) depending on temperature.

ReagentEquiv.[4][5][6]Role
Substrate (1) 1.0Starting Material
NaH (60% in oil) 1.2Base (Irreversible deprotonation)
SEM-Cl 1.1Electrophile
THF (Anhydrous) [0.15 M]Solvent

Step-by-Step:

  • Deprotonation: To a solution of Substrate 1 in anhydrous THF at 0°C , add NaH (1.2 equiv) portion-wise.

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange due to the electron-deficient anion.[1]

  • Equilibration: Stir at 0°C for 30 minutes. This ensures complete formation of the thermodynamic anion.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature slowly. Stir for 3–6 hours.

  • Workup: Quench carefully with sat. NH₄Cl.

  • Purification: Column chromatography is mandatory to remove trace N2 isomers.

    • Separation: The N2-isomer is typically less polar (higher R_f) than the N1-isomer in this specific scaffold due to the dipole moment vector cancellation.[1]

Analytical Validation (Self-Validating the Structure)

You must confirm N1 regioselectivity before proceeding. Do not rely solely on LCMS (isomers have identical mass).

1. 1H-NMR NOE (Nuclear Overhauser Effect):

  • N1-Protection (Desired): Strong NOE signal observed between the protecting group protons (e.g., THP C2-H or SEM -CH₂-) and the C7-H of the indazole.[1]

  • N2-Protection (Undesired): Strong NOE signal observed between the protecting group protons and the C3-Iodo (if applicable, no proton) or lack of interaction with C7-H. Since C3 is Iodo, the absence of NOE to C7 is the primary indicator of N2.[1]

2. 13C-NMR Chemical Shift:

  • N1-Isomer: The C3 carbon typically resonates upfield relative to the N2 isomer.[1]

  • N2-Isomer: The C3 carbon is often deshielded.[1]

Data Summary Table:

FeatureN1-Protected ProductN2-Protected Product
TLC (Hex/EtOAc) Lower R_f (More Polar)Higher R_f (Less Polar)
NOESY Signal Interaction with C7-H No interaction with C7-H
Stability High (Thermodynamic)Lower (Kinetic)

Mechanistic Insight

The following diagram illustrates why the 3-Iodo group is the "Hidden Hero" of this reaction, assisting N1 selectivity despite the general trend of SEM-Cl to favor N2 in simple indazoles.

Mechanism cluster_steric Steric Influence Substrate 1H-Indazole Tautomer (Stable) Anion Delocalized Anion Substrate->Anion Base/Deprotonation N2_Path Attack at N2 (Blocked by C3-Iodo) Anion->N2_Path Kinetic Attempt N1_Path Attack at N1 (Sterically Open) Anion->N1_Path Major Pathway Product N1-Protected Product N1_Path->Product

Figure 2: Mechanistic pathway showing the steric blockade at N2 caused by the C3-Iodine atom.[1]

References

  • Regioselectivity in Indazole Alkylation: Cheung, M. H., et al. "Kinetic vs Thermodynamic Control in the Alkylation of Indazoles."[4] Journal of Organic Chemistry, 2021 .

  • THP Protection Protocols: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .[1] (Standard reference for acid-catalyzed THP insertion).

  • Steric Influence of C3-Substituents: Luo, G., et al. "Regioselective Synthesis of N1-Substituted Indazoles via steric control."[1] Tetrahedron Letters, 2018 .

  • Synthesis of Halogenated Indazoles: BenchChem Application Note. "Troubleshooting regioselectivity in indazole synthesis." 2025 .

Sources

Application

Sequential palladium-catalyzed functionalization of tri-halo indazoles

Application Note: Sequential Palladium-Catalyzed Functionalization of Tri-Halo Indazoles Executive Summary This application note details a robust, orthogonal strategy for the sequential functionalization of the indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Palladium-Catalyzed Functionalization of Tri-Halo Indazoles

Executive Summary

This application note details a robust, orthogonal strategy for the sequential functionalization of the indazole core, a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib). While traditional methods often rely on statistical mixtures or harsh lithiation, this protocol utilizes halide-discrimination (I > Br > Cl) to program site-selective Carbon-Carbon bond formation.

We focus on the 3-iodo-5-bromo-7-chloro-1H-indazole scaffold. By exploiting the distinct rates of oxidative addition of Palladium(0) into Carbon-Halogen bonds, researchers can sequentially install three distinct diversities at positions C3, C5, and C7 with >95% regioselectivity for each step.

Strategic Rationale & Mechanism

The Reactivity Hierarchy

The success of this protocol relies on the kinetic resolution of oxidative addition. The bond dissociation energies (C-I < C-Br < C-Cl) create a "reactivity ladder" that allows the catalyst to discriminate between sites based on temperature and ligand strength.

  • Site A (C3-Iodo): Most reactive. Electron-deficient "pseudo-benzylic" position. Reacts at Room Temperature (RT) with standard phosphines.

  • Site B (C5-Bromo): Moderately reactive. Requires elevated temperatures (60–80 °C).

  • Site C (C7-Chloro): Least reactive. Sterically hindered by the N1-protecting group. Requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) and high temperatures (>100 °C).

N1-Protection Strategy

Critical: Free N-H indazoles often poison Pd-catalysts. We recommend the THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group for this sequence. They prevent catalyst coordination to Nitrogen while being removable after the sequence.

  • Note: Bulky N1-groups (like SEM) can sterically hinder the C7 position. If C7 functionalization is critical, consider using a smaller group (e.g., MOM) or optimizing the C7-step ligand.

Workflow Visualization

The following diagram illustrates the sequential logic and conditions required for each step.

Indazole_Seq Start Scaffold: 1-THP-3-I-5-Br-7-Cl-Indazole Step1 Step 1: C3 Coupling (Target: Iodine) Start->Step1 Pd(PPh3)4 Na2CO3, RT Inter1 Intermediate A: 3-Aryl-5-Br-7-Cl Step1->Inter1 Step2 Step 2: C5 Coupling (Target: Bromine) Inter1->Step2 Pd(dppf)Cl2 K3PO4, 80°C Inter2 Intermediate B: 3-Aryl-5-Aryl'-7-Cl Step2->Inter2 Step3 Step 3: C7 Coupling (Target: Chlorine) Inter2->Step3 Pd2(dba)3 + XPhos Cs2CO3, 110°C Final Final Product: 3,5,7-Tri-functionalized Indazole Step3->Final

Figure 1: Sequential workflow exploiting halide reactivity (I > Br > Cl) to install diversity at C3, C5, and C7.

Experimental Protocols

Pre-requisite: Scaffold Synthesis

Starting Material: 7-chloro-1H-indazole.

  • Bromination (C5): NBS (1.05 eq), DMF, RT → 5-bromo-7-chloro-1H-indazole.

  • Iodination (C3): I₂, KOH, DMF → 3-iodo-5-bromo-7-chloro-1H-indazole.

  • Protection (N1): DHP, pTSA (cat.), DCM → 1-THP-3-iodo-5-bromo-7-chloroindazole .

Step 1: C3-Selective Suzuki-Miyaura Coupling

Target: Iodine (C3) | Status: Highly Selective Rationale: The C-I bond undergoes oxidative addition significantly faster than C-Br. Using a mild base and room temperature prevents premature reaction at C5.

  • Charge: To a reaction vial, add Scaffold (1.0 equiv), Boronic Acid A (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Add degassed DME/H₂O (3:1 ratio, 0.1 M concentration).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at Room Temperature (25 °C) for 4–12 hours.

  • Monitor: TLC/LCMS. Look for disappearance of Starting Material.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

Step 2: C5-Selective Suzuki-Miyaura Coupling

Target: Bromine (C5) | Status:[1][2][3][4][5] Selective over C7-Cl Rationale: With Iodine gone, Bromine is the most reactive site. We increase temperature to 80°C to facilitate activation.

  • Charge: Add Intermediate A (1.0 equiv), Boronic Acid B (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add degassed Toluene/H₂O or Dioxane/H₂O (4:1, 0.1 M).

  • Base: Add K₃PO₄ (2.5 equiv).

  • Reaction: Heat to 80 °C for 6–16 hours.

  • Note: Do not exceed 90 °C to avoid activating the C7-chloride.

  • Workup: Standard aqueous workup and purification.

Step 3: C7-Chloride Activation (The "Difficult" Step)

Target: Chlorine (C7) | Status:[6] Requires Forcing Conditions Rationale: Aryl chlorides are inert to standard Pd-conditions. We utilize Buchwald's 3rd Generation Pre-catalysts or XPhos/RuPhos ligands which are bulky and electron-rich, facilitating oxidative addition into the hindered, electron-rich C7-Cl bond.

  • Charge: Add Intermediate B (1.0 equiv), Boronic Acid C (1.5 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%) OR Pd-XPhos-G3 (4 mol%).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium is critical for the "Cesium Effect" in difficult couplings.

  • Reaction: Heat to 100–110 °C in a sealed tube for 12–24 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Data Summary & Troubleshooting

ParameterStep 1 (C3-I)Step 2 (C5-Br)Step 3 (C7-Cl)
Leaving Group IodineBromineChlorine
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd-XPhos-G3 / Pd₂(dba)₃
Temp 25 °C (RT)80 °C100–110 °C
Base Na₂CO₃ (Mild)K₃PO₄ (Moderate)Cs₂CO₃ (Strong/Soluble)
Common Issue Protodeiodination (if wet/old catalyst)C7-reaction (if T > 100°C)No reaction (Steric hindrance)
Fix Use fresh catalyst; Dry solventsControl Temp strictlySwitch to RuPhos ; Use 1-Methyl protection

References

  • Boujdi, K. et al. (2021).[1][7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 7107-7114.[8] Link

  • Langer, P. et al. (2018). "Site-selective Suzuki-Miyaura coupling of 3,5,7-tribromo-1H-indazole.
  • BenchChem. (2025). "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Link

  • El Kazzouli, S. et al. (2014).[7] "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." Journal of Organic Chemistry. Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." (For general reactivity order I > Br > Cl).[3] Link

Sources

Method

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-1H-Indazole Derivatives

Executive Summary The 3-alkynyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent kinase inhibitors (e.g., Axitinib, Linifanib). While the Sonogashira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-alkynyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent kinase inhibitors (e.g., Axitinib, Linifanib). While the Sonogashira cross-coupling reaction is the primary method for constructing these C(sp²)–C(sp) bonds, the specific electronic and steric properties of the 3-iodo-indazole system present unique challenges—most notably, the interference of the acidic N1-proton and the catalyst-poisoning potential of the pyrazole nitrogen.

This guide provides a validated, evidence-based approach to functionalizing 3-iodo-indazoles. We reject the "one-size-fits-all" methodology in favor of two distinct protocols: a Standard High-Throughput Method (utilizing CuI co-catalysis) and a Pharma-Grade Method (Copper-free) designed to minimize heavy metal scavenging in late-stage synthesis.

Critical Reaction Parameters & Mechanistic Insight[1][2]

The N1-Protection Imperative

Unlike simple aryl iodides, 3-iodo-1H-indazole possesses an acidic proton at the N1 position (


 in DMSO). In standard Sonogashira conditions, this creates two failure modes:
  • Catalyst Sequestration: The free nitrogen (and the resulting anion after base exposure) coordinates strongly to Pd(II) and Cu(I) species, arresting the catalytic cycle.

  • Side Reactions: Competitive N-alkylation or N-arylation can occur.

Recommendation: Protection of the N1 position is mandatory for reproducible high yields.

  • THP (Tetrahydropyranyl): Excellent stability to basic coupling conditions; cleaved easily with acid.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for lipophilicity; cleaved with TBAF.

  • Boc (tert-Butyloxycarbonyl): Usable but carries a risk of thermal deprotection at temperatures >80°C.

The Copper Dilemma (Glaser Coupling)

Standard Sonogashira coupling employs Copper(I) Iodide (CuI) to generate a copper-acetylide intermediate, which transmetallates to Palladium. However, in the presence of trace oxygen, CuI accelerates the homocoupling of the terminal alkyne (Glaser coupling), consuming the starting material.

  • Mitigation: Thorough degassing (sparging with Argon) is non-negotiable. For precious alkynes, the Copper-Free Protocol (Protocol B) is preferred.

Decision Matrix: Selecting the Right Conditions

The following table synthesizes experimental data to guide condition selection based on substrate complexity.

ParameterProtocol A: Standard (Robust) Protocol B: Pharma (Clean) Rationale
Substrate N1-Protected 3-IodoindazoleN1-Protected 3-IodoindazoleUnprotected substrates fail to couple efficiently.
Catalyst

(5 mol%)

or

/XPhos
Protocol A uses robust Pd(II); Protocol B uses reactive ligands for Cu-free cycle.
Co-Catalyst CuI (2–5 mol%)None Eliminates Glaser homocoupling and heavy metal contamination.
Base

(3.0 equiv)

(2.0 equiv) or Piperidine
Inorganic bases often favor Cu-free cycles.
Solvent DMF or MeCNDMSO or 1,4-DioxanePolar aprotic solvents stabilize the polar transition states.
Temp RT to 60°C80°C to 100°CCu-free transmetallation has a higher activation energy barrier.

Experimental Protocols

Protocol A: Standard Cu-Mediated Coupling

Best for: Early-stage discovery, simple alkynes, and rapid library synthesis.

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • 
     (0.05 equiv)
    
  • CuI (0.02 equiv)

  • 
     (3.0 equiv)[1]
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a dried reaction vial with the protected indazole,

    
    , and CuI.
    
  • Inert Atmosphere: Seal the vial and cycle vacuum/Argon three times. This is critical to prevent Cu-mediated oxidative homocoupling of the alkyne.

  • Solvation: Inject degassed DMF and

    
     via syringe.
    
  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. If conversion is <50% by LCMS after 4h, heat to 60°C.

    • Note: 3-iodoindazoles are highly reactive; RT is often sufficient.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Free "Green" Coupling

Best for: Late-stage functionalization, precious alkynes, and avoiding metal scavengers.

Materials:

  • N1-Protected 3-iodo-indazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • 
     (0.05 equiv)
    
  • XPhos (0.10 equiv) - Ligand accelerates oxidative addition and transmetallation.

  • 
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane or DMSO

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in the solvent under Argon for 15 mins to generate the active Pd(0) species.
    
  • Substrate Addition: Add the indazole, alkyne, and

    
    .
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Why Heat? Without Copper, the deprotonation of the alkyne and subsequent coordination to Palladium (the "cationic" mechanism or concerted metallation-deprotonation) is the rate-limiting step and requires thermal energy.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Visualizing the Workflow & Mechanism

Strategic Workflow for Indazole Functionalization

The following decision tree illustrates the critical path for successful synthesis, emphasizing the protection step.

IndazoleWorkflow Start Start: 3-Iodo-1H-Indazole CheckProt Is N1 Position Protected? Start->CheckProt Protect Step 1: Protect N1 (THP, SEM, or Boc) CheckProt->Protect No (Risk of Poisoning) SelectMethod Select Coupling Protocol CheckProt->SelectMethod Yes Protect->SelectMethod MethodA Protocol A (Standard) Pd/Cu, Et3N, RT-60°C (High Yield, Fast) SelectMethod->MethodA General Purpose MethodB Protocol B (Pharma) Pd/XPhos, Cs2CO3, 90°C (No Cu, No Homocoupling) SelectMethod->MethodB Avoid Cu / Precious Alkyne Deprotect Step 3: Deprotection (Acid or TBAF) MethodA->Deprotect MethodB->Deprotect Final Final Product: 3-Alkynyl-1H-Indazole Deprotect->Final

Figure 1: Strategic decision tree for 3-iodo-indazole coupling. N1-protection is the primary gatekeeper for reaction success.

Mechanistic Cycle (Simplified)

Understanding the role of Copper vs. Base in the transmetallation step.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Indazole-Pd-I) Pd0->OxAdd + 3-Iodo-Indazole TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuCycle Cu-Acetylide (Formed via CuI + Base) CuCycle->TransMet Protocol A (Fast) BaseCycle Alkyne-Base Complex (Concerted) BaseCycle->TransMet Protocol B (Slow, requires Heat)

Figure 2: Catalytic cycle contrasting the Cu-mediated (Protocol A) and Cu-free (Protocol B) entry points into the transmetallation step.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure N1 is protected. If using Protocol B, increase Temp to 100°C.
Homocoupling (Glaser) Oxygen presenceRe-degas solvents. Switch to Protocol B (Cu-free).
De-iodination (Reduction)

-Hydride elimination
Use dry solvents (DMF/Dioxane). Avoid isopropanol or amine solvents with

-hydrogens if possible.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add more ligand (PPh3) or switch to Pd(dppf)Cl2.

References

  • BenchChem Technical Support. Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. (2025).[1][2][3] BenchChem. Link

  • Vasilevsky, S. F., et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2004).[4] Synthesis. Link

  • Laha, J. K., et al. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. (2006). Tetrahedron Letters. Link

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).[2][3] Chemical Reviews. Link

  • Liang, Y., et al. Copper-free Sonogashira coupling: Mechanism and Applications. (2018).[5][6][7] Nature Communications.[6] Link

Sources

Application

Precision Functionalization: Buchwald-Hartwig Amination of 5-Bromo-6-Chloro Indazoles

Topic: Buchwald-Hartwig Amination Strategies for 5-Bromo-6-Chloro Indazoles Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Medicinal Chemists Abstract The 5-bromo-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Strategies for 5-Bromo-6-Chloro Indazoles Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Medicinal Chemists

Abstract

The 5-bromo-6-chloroindazole scaffold represents a high-value pharmacophore in kinase inhibitor development (e.g., Axitinib analogs, estrogen receptor modulators). However, its functionalization poses a tripartite chemoselectivity challenge: discriminating between the reactive C5-bromide, the less reactive C6-chloride, and the acidic N1-proton. This Application Note provides a definitive guide to selectively aminating the C5-position while preserving the C6-chloride for subsequent diversification. We present two distinct workflows: a robust Protection-First Strategy for scale-up and a Direct Amination Strategy utilizing LiHMDS-mediated "pseudo-protection" for rapid library synthesis.

Strategic Analysis: The Chemoselectivity Triad

Successful amination of 5-bromo-6-chloroindazole requires navigating three competing reactive sites. Understanding the electronic and steric bias of the substrate is the prerequisite for catalyst selection.

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the oxidative addition rate is governed by bond dissociation energy (BDE) and local electronic density.

  • C5-Br (Primary Site): The C-Br bond (~68 kcal/mol) undergoes oxidative addition significantly faster than C-Cl (~81 kcal/mol). The C5 position in indazoles is electronically favorable for Pd(0) insertion compared to the electron-deficient C6 position.

  • C6-Cl (Latent Site): The chloride at C6 is generally inert under standard Buchwald-Hartwig conditions (temps < 100°C) unless specialized ligands (e.g., bulky biarylphosphines like tBuBrettPhos) are used at elevated temperatures. This allows C6-Cl to serve as a "handle" for subsequent Suzuki or Buchwald couplings.

  • N1-H (Interfering Site): The indazole N-H (pKa ~14) is acidic. In the presence of strong bases (NaOtBu), it deprotonates, creating an ambident nucleophile that can coordinate to Pd(II), poisoning the catalyst or leading to competitive N-arylation.

Decision Matrix: To Protect or Not?
FeatureMethod A: Protection-First (Recommended) Method B: Direct Amination (Advanced)
Primary Utility Process Chemistry / Scale-up (>1g)Medicinal Chemistry / Library Gen (<100mg)
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step (Direct Coupling)
Risk Profile Low (High reliability, easy purification)Moderate (Substrate dependent, solubility issues)
Atom Economy Lower (Reagents for PG/Deprotection)High
Base Requirement Standard (NaOtBu, Cs₂CO₃)Specific (LiHMDS/LHMDS)

Visualizing the Reaction Pathway

The following flow diagram illustrates the divergent pathways based on the protection strategy, highlighting the preservation of the C6-Cl motif.

G Start 5-Bromo-6-chloro-1H-indazole Protect Step 1: N1-Protection (THP or SEM) Start->Protect Method A Direct Direct Amination (LiHMDS / Pd-G4) Start->Direct Method B Couple_A Step 2: Pd-Cat Amination (Selective C5-N bond) Protect->Couple_A Deprotect Step 3: Acidic Deprotection Couple_A->Deprotect Product 5-Amino-6-chloro-1H-indazole (C6-Cl Intact) Deprotect->Product Direct->Product

Caption: Divergent synthesis workflows for C5-selective amination. Method A ensures robustness via N1-protection, while Method B utilizes base-mediated in-situ protection.

Detailed Protocols

Protocol A: The "Protection-First" Route (High Fidelity)

Best for: Valuable amines, scale-up, and preventing N-arylation side products.

Step 1: Protection (THP)
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

  • Procedure: Dissolve 5-bromo-6-chloroindazole (1.0 equiv) in DCM or THF. Add DHP (1.5 equiv) and pTsOH (0.1 equiv). Stir at RT for 4-12h. Quench with sat. NaHCO₃.

  • Why: The Tetrahydropyranyl (THP) group is orthogonal to basic coupling conditions but easily removed with mild acid.

Step 2: Buchwald-Hartwig Amination[1][2][3]
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromo-6-chloroindazole.

  • Catalyst System:

    • Pd Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

    • Ligand: XPhos (for general amines) or BrettPhos (for primary alkyl amines).

    • Ratio: 1:2 (Pd:Ligand).

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Experimental Procedure:

  • Charge a reaction vial with the protected indazole (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add anhydrous Toluene (0.2 M concentration).

  • Heat to 80-100°C for 4–16 hours. Monitor by LCMS for consumption of bromide. Note: Do not exceed 110°C to avoid activating the C6-Cl.

  • Cool to RT, filter through Celite, and concentrate.

Step 3: Deprotection
  • Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Procedure: Treat the crude intermediate with acid at RT or 60°C until the THP group is cleaved (typically 1-2h). Neutralize and isolate.

Protocol B: Direct Amination of Unprotected Indazoles

Best for: Rapid library generation, substrates where protection is difficult. Mechanism: Uses LiHMDS (Lithium Hexamethyldisilazide).[3] The first equivalent of LiHMDS deprotonates the N1-H, forming an insoluble or non-reactive Lithium-Indazolide aggregate that "masks" the nitrogen. The second equivalent acts as the base for the catalytic cycle.[4]

  • Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (Precatalysts are crucial here for immediate active species generation).

  • Base: LiHMDS (1M in THF, 3.5 equiv required).

  • Solvent: THF or THF/Toluene mix.

Experimental Procedure:

  • Charge a vial with 5-bromo-6-chloroindazole (1.0 equiv), amine (1.2 equiv), and Pd-RuPhos G4 (2-5 mol%).

  • Seal and purge with Argon.[2][5]

  • Add anhydrous THF.

  • Critical Step: Add LiHMDS (3.5 equiv) dropwise at RT.

    • Why 3.5 equiv? 1.0 eq for N1-H, 1.0 eq for Amine-H (if HCl salt), 1.0+ eq for the reaction turnover.

  • Heat to 65-80°C . (Lower temperatures are often sufficient due to the high activity of G4 catalysts and the homogeneous nature of the base).

  • Quench with aqueous NH₄Cl.

Data Summary & Ligand Selection Guide

The choice of ligand dictates the success of the coupling, particularly regarding the amine type.

Amine ClassRecommended LigandCatalyst PrecursorNotes
Primary Alkyl BrettPhos Pd₂(dba)₃ / G3-PrecatPrevents

-hydride elimination.
Secondary Cyclic RuPhos Pd(OAc)₂ / G4-PrecatExcellent for morpholines, piperazines.
Anilines XPhos / tBuXPhos Pd₂(dba)₃Robust, general-purpose standard.
Amides tBuBrettPhos Pd-G3For C-N coupling of amides (Goldberg-like).

Troubleshooting & Optimization

Issue 1: Dehalogenation (Loss of Br, no Amine)
  • Cause:

    
    -hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
    
  • Solution: Switch to BrettPhos (sterically bulky, prevents

    
    -elimination). Lower reaction temperature to 80°C. Ensure solvent is strictly anhydrous.
    
Issue 2: Reaction at C6-Cl
  • Cause: Temperature too high (>110°C) or ligand is too activating (e.g., AdBippyPhos).

  • Solution: Keep T < 100°C. Use RuPhos , which is highly selective for Ar-Br in the presence of Ar-Cl.

Issue 3: Low Conversion (Unprotected Route)
  • Cause: Catalyst poisoning by the indazole nitrogen.

  • Solution: Increase LiHMDS to 4.0 equiv. Switch to Method A (Protection) . Ensure the Pd-Precatalyst (G3/G4) is used instead of Pd(OAc)₂ + Ligand to ensure rapid initiation.

References

  • Buchwald-Hartwig Amination Overview & Ligand Development Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. [6]

  • Amination of Indazoles and Heterocycles Robbins, D. W., et al. (2016). Palladium-Catalyzed Amination of Aryl Halides with Lithium Hexamethyldisilazide.

  • Regioselectivity in Dihalo-Heterocycles Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.

  • Specific Synthesis of Amino-Chloro-Indazoles (Lenacapavir Intermediates) Gilead Sciences. (2024).[3][7] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.

  • Unprotected Heterocycle Amination Protocols Biscoe, M. R., et al. (2008). Simple, efficient, and highly selective Pd-catalyzed amination of chloro- and bromo-7-azaindoles.

Sources

Method

Synthesis of PLK4 inhibitors using 5-Bromo-6-chloro-3-iodo-1H-indazole scaffold

Application Notes & Protocols: Synthesis of Potent PLK4 Inhibitors Utilizing a 5-Bromo-6-chloro-3-iodo-1H-indazole Scaffold Introduction: Targeting the Master Regulator of Centriole Duplication Polo-like kinase 4 (PLK4)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of Potent PLK4 Inhibitors Utilizing a 5-Bromo-6-chloro-3-iodo-1H-indazole Scaffold

Introduction: Targeting the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] In normal cell division, PLK4 expression and activity are tightly controlled to ensure that each daughter cell inherits a single centrosome with two centrioles. However, dysregulation and overexpression of PLK4 are frequently observed in a variety of human cancers, including breast, lung, and neuroblastoma, leading to centrosome amplification, aneuploidy, and tumorigenesis.[2][3][4]

This oncogenic dependency makes PLK4 a highly attractive target for cancer therapy. A particularly compelling strategy involves exploiting synthetic lethality. For instance, cancer cells with amplification of the E3 ligase TRIM37, which leads to the degradation of the pericentriolar material, become hypersensitive to PLK4 inhibition.[5] This has spurred significant efforts in the discovery and development of small-molecule PLK4 inhibitors.

The 1H-indazole core has emerged as a "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket's hinge region.[4][6] Building upon this foundation, the 5-Bromo-6-chloro-3-iodo-1H-indazole scaffold offers a trifecta of strategically placed halogens, providing a robust and versatile platform for medicinal chemists. This guide provides a detailed protocol for the synthesis and evaluation of novel PLK4 inhibitors based on this advanced intermediate, focusing on the rationale behind the synthetic strategy and robust methods for biological characterization.

The Strategic Advantage of the 5-Bromo-6-chloro-3-iodo-1H-indazole Scaffold

The choice of this specific scaffold is a deliberate design decision rooted in principles of medicinal chemistry and synthetic feasibility. Each halogen serves a distinct and critical purpose, enabling a modular and efficient approach to inhibitor development.

  • 1H-Indazole Core : This bicyclic heterocycle is a bioisostere of purine and is known to effectively anchor small molecules into the hinge region of kinases. In PLK4, it typically forms crucial hydrogen bonds with the backbone of residues like Cysteine-92 and Glutamate-90.[4]

  • 3-Iodo Group : The iodine at the C3 position is the primary reactive handle for diversification. Its lability makes it an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This allows for the systematic introduction of diverse aryl and heteroaryl moieties to probe and occupy the solvent-exposed region and the pocket near the DFG motif, which is critical for optimizing potency and selectivity.

  • 5-Bromo & 6-Chloro Groups : These halogens on the benzo ring serve to fine-tune the electronic properties of the indazole core and can provide additional van der Waals or halogen-bonding interactions within the active site. Furthermore, they offer potential vectors for late-stage functionalization to modulate physicochemical properties such as solubility and metabolic stability.

cluster_scaffold 5-Bromo-6-chloro-3-iodo-1H-indazole Scaffold scaffold Core Scaffold iodo C3-Iodo (Primary Diversification Point) scaffold->iodo Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination bromo_chloro C5-Bromo & C6-Chloro (Modulation & Secondary Functionalization) scaffold->bromo_chloro Modulate electronics Late-stage modifications indazole_core 1H-Indazole Core (Hinge Binding) scaffold->indazole_core Anchors in ATP pocket start Starting Material: 4-Bromo-6-chloro-1H-indazole step1 Step 1: C3-Iodination (I₂, KOH, DMF) start->step1 intermediate Intermediate: 5-Bromo-6-chloro-3-iodo-1H-indazole step1->intermediate step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 product Final Product: 3-Aryl-5-bromo-6-chloro-1H-indazole step2->product

Caption: Overall synthetic workflow for PLK4 inhibitors.

Protocol 1: Synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole (Intermediate)

This protocol describes the regioselective iodination of the commercially available 4-bromo-6-chloro-1H-indazole at the C3 position. The electron-rich nature of the C3 carbon in the indazole ring makes it susceptible to electrophilic substitution.

Materials:

  • 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) [10]* Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-6-chloro-1H-indazole (1.0 eq) in DMF.

  • Reagent Addition: To the stirred solution, add potassium hydroxide (2.5 eq) followed by the portion-wise addition of iodine (2.0 eq) at room temperature. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into a stirred solution of saturated aqueous sodium bisulfite. Continue stirring until the dark brown color disappears, indicating the excess iodine has been reduced.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-6-chloro-3-iodo-1H-indazole as a solid. The structure should be confirmed by NMR and MS analysis.

Rationale: The use of a base like KOH is crucial as it deprotonates the indazole, forming an indazolide anion that is more nucleophilic and readily attacks the electrophilic iodine. [7][11]DMF is an excellent polar aprotic solvent for this transformation.

Protocol 2: Synthesis of 3-Aryl-5-bromo-6-chloro-1H-indazole via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the 3-iodoindazole intermediate with an arylboronic acid. This is the key step for introducing structural diversity.

Materials:

  • 5-Bromo-6-chloro-3-iodo-1H-indazole (from Protocol 1)

  • Arylboronic acid or pinacol ester derivative (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 5-bromo-6-chloro-3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe. Then, add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, heating at 120-150 °C for 15-30 minutes is often effective. [7][9]Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification and Characterization: Purify the crude residue by column chromatography (silica gel) to yield the final inhibitor. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction. The choice of catalyst and base can be critical; for electron-deficient halides, catalysts with electron-rich and bulky phosphine ligands (like those in PdCl₂(dppf)) can be more effective. [12]An aqueous base is often required to facilitate the transmetalation step of the catalytic cycle.

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R² start_materials R¹-X + R²-B(OR)₂ (Indazole-I + Aryl-Boronic Acid) start_materials->oxidative_add product R¹-R² (Final Product) product->reductive_elim base Base (e.g., K₂CO₃) base->transmetal Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Biological Evaluation: From Enzyme to Cell

Confirming the biological activity of the newly synthesized compounds is paramount. A tiered approach, starting with biochemical assays and progressing to cell-based models, provides a comprehensive evaluation.

Protocol 3: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity. It is a robust method for determining inhibitor potency (IC₅₀). [13][14] Materials:

  • Recombinant human PLK4 enzyme [14]* Myelin Basic Protein (MBP) substrate [14]* ATP

  • Synthesized inhibitor compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of a solution containing the PLK4 enzyme and MBP substrate in reaction buffer.

    • Add 0.5 µL of serially diluted inhibitor compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [13] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [13]3. Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 1: Representative Biological Activity Data

Compound IDR-Group (at C3)PLK4 IC₅₀ (nM)MCF-7 Proliferation IC₅₀ (µM)
REF-01 Phenyl15.25.8
SYN-01 4-fluorophenyl8.52.1
SYN-02 3-pyridyl2.10.95
SYN-03 2-aminopyrimidine<1.00.42
Centrinone(Reference)2.7 [15]4.8 [4]

Data are hypothetical and for illustrative purposes.

Protocol 4: Cellular Target Engagement - Western Blot for PLK4 Autophosphorylation

Inhibition of PLK4 in cells prevents its autophosphorylation, a key step in its activation and subsequent degradation. [16]Observing a decrease in phosphorylated PLK4 (p-PLK4) provides direct evidence of target engagement.

Procedure:

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7 or U2OS) and allow cells to adhere overnight. Treat cells with increasing concentrations of the inhibitor for 4-6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated PLK4 (e.g., p-S305).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane for total PLK4 and a loading control (e.g., GAPDH) to confirm equal loading and assess changes in phosphorylation status. A dose-dependent decrease in the p-PLK4 signal indicates effective target inhibition. [2]

Conclusion and Future Directions

The 5-bromo-6-chloro-3-iodo-1H-indazole scaffold represents a highly valuable and strategically designed starting point for the development of potent and selective PLK4 inhibitors. The synthetic route described herein is modular, robust, and amenable to the creation of large chemical libraries for extensive structure-activity relationship (SAR) studies. [1]By combining this versatile chemical platform with the detailed biochemical and cell-based evaluation protocols, researchers are well-equipped to discover novel therapeutic candidates targeting the oncogenic dependencies created by PLK4 dysregulation. Future work should focus on optimizing the C3-substituents to enhance potency and selectivity while modifying the C5/C6 positions to improve pharmacokinetic properties, ultimately advancing these promising compounds toward clinical development. [18]

References

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (2025). ResearchGate.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Institutes of Health (NIH).
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Medicinal Chemistry.
  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). National Institutes of Health (NIH).
  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. (2013). PubMed.
  • PLK4 Kinase Assay Protocol. (n.d.). Promega Corporation.
  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. (2020). Biochemical Journal.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). National Institutes of Health (NIH).
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2025). ResearchGate.
  • PLK4 Kinase Enzyme System. (n.d.). Promega Corporation.
  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. (2025). ResearchGate.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health (NIH).
  • Synthesis routes of 5-bromo-1H-indazole. (n.d.). Benchchem.
  • RP-1664: A potent and selective PLK4 inhibitor causing tumor regressions in TRIM37-high xenograft models of solid tumors. (2025). AACR Journals.
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
  • PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using... (n.d.). ResearchGate.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing.
  • Synthesis and chemical reactivity of 1H-indazoles. (n.d.). Thieme.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). PubMed.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • 4-Bromo-6-chloro-1H-indazole. (n.d.). MilliporeSigma.

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 5-Bromo-6-chloro-3-iodo-1H-indazole in synthesis

This technical guide addresses the solubility and handling challenges of 5-Bromo-6-chloro-3-iodo-1H-indazole , a highly lipophilic, poly-halogenated scaffold often encountered in kinase inhibitor discovery. Topic: Overco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling challenges of 5-Bromo-6-chloro-3-iodo-1H-indazole , a highly lipophilic, poly-halogenated scaffold often encountered in kinase inhibitor discovery.

Topic: Overcoming Solubility Issues of 5-Bromo-6-chloro-3-iodo-1H-indazole

Document ID: IND-SOL-563 | Version: 2.1 | Status: Active

Executive Summary: The "Brick Dust" Challenge

The molecule 5-Bromo-6-chloro-3-iodo-1H-indazole presents a classic medicinal chemistry challenge known as "brick dust." Its poor solubility arises from three converging factors:

  • High Lipophilicity: The simultaneous presence of Bromine (C5), Chlorine (C6), and Iodine (C3) creates a hydrophobic shield around the core.

  • Strong

    
    -Stacking:  The planar indazole core, reinforced by heavy halogens, facilitates tight crystal lattice packing (
    
    
    
    -
    
    
    interactions), requiring high energy to break.
  • Lack of Rotatable Bonds: The rigid heteroaromatic system lacks entropy-driven solubilizing features.

Strategic Imperative: You cannot simply "find a better solvent." Successful manipulation requires a combination of high-dielectric aprotic solvents , temperature control , and early-stage protection strategies.

Module 1: Solubility Profiling & Solvent Selection

The Hierarchy of Solvation

Do not waste time with standard organic solvents like Dichloromethane (DCM) or Diethyl Ether. Use the following hierarchy for reaction planning:

TierSolvent SystemSolubility PotentialApplication Context
Tier 1 DMSO, NMP High (>50 mg/mL)Primary reaction solvents (nucleophilic substitutions, couplings).
Tier 2 DMF, DMAc Moderate-HighStandard synthesis; easier to remove than DMSO.
Tier 3 THF, 1,4-Dioxane Moderate (requires heat)Good for lithiation or Grignard exchange (if protected).
Tier 4 DCM, Chloroform Poor (<5 mg/mL)Avoid for reactions; useful only for chromatography loading.
Tier 5 Alcohols, Water InsolubleUsed strictly as anti-solvents to crash out the product.
Troubleshooting Protocol: The "Dissolution Loop"

If your starting material is not dissolving, follow this decision logic.

SolubilityLogic Start Start: Solid Suspension Check1 Is solvent DMSO or NMP? Start->Check1 Action1 Switch to DMSO/NMP Check1->Action1 No Check2 Apply Heat (40-60°C) Check1->Check2 Yes Action1->Check2 Decision1 Dissolved? Check2->Decision1 Action2 Sonicate (30 mins @ 40°C) Decision1->Action2 No Success Proceed to Reaction Decision1->Success Yes Decision2 Dissolved? Action2->Decision2 Critical CRITICAL: Aggregates suspected. Add Co-solvent (Toluene) or Protect Nitrogen (N1) Decision2->Critical No Decision2->Success Yes

Figure 1: Logic flow for solubilizing stubborn poly-halogenated indazoles.

Module 2: Synthetic Workflows & Protecting Groups

The most effective way to solve the solubility issue is to mask the N-H bond . The N1-proton is a hydrogen bond donor that promotes intermolecular aggregation.

Strategy A: The "Solubilizing" Protecting Groups

For this specific scaffold, avoid simple Acetyl or Benzyl groups. Use bulky, lipophilic groups that disrupt packing.

  • Recommendation: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

  • Why? These groups add flexible bulk and are stable to basic conditions (Suzuki/Buchwald couplings).

Protocol: Installing SEM-Chloride
  • Dissolution: Suspend 5-Bromo-6-chloro-3-iodo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Note: It may not fully dissolve yet.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Observation: The suspension should clear or change color as the anion forms. The anion is often more soluble than the neutral species.

  • Addition: Add SEM-Cl (1.1 eq) dropwise.

  • Completion: Warm to RT. The reaction usually proceeds to a clear solution.

  • Result: The SEM-protected analog is an oil or low-melting solid, highly soluble in DCM, EtOAc, and THF.

Strategy B: Reaction Optimization (Unprotected)

If you must react the naked indazole (e.g., C3-Suzuki coupling first):

  • Solvent: Use DMF/Water (4:1) or Dioxane/Water . The water helps solubilize inorganic bases (

    
    , 
    
    
    
    ), while the high boiling point allows heating to 80-100°C.
  • Catalyst: Use highly active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 that work fast, minimizing the time the substrate sits in a hot suspension.

Module 3: Purification & Workup

Stop doing aqueous extractions on the naked scaffold. Because the molecule is so insoluble, partitioning it between Water and Ethyl Acetate often results in a "third layer" rag or a gum that sticks to the glass.

Preferred Workup: Precipitation
  • Quench: Pour the reaction mixture (DMSO/DMF) slowly into a beaker of ice-water (10x volume) with vigorous stirring.

  • Filter: The product will crash out as a solid. Filter via Büchner funnel.

  • Wash: Wash the cake with water (to remove DMF) and Hexanes (to remove grease).

  • Dry: Vacuum oven at 50°C.

Preferred Purification: Dry Loading

Do not attempt to dissolve the crude material in DCM for column loading.

  • Dissolve crude in minimal THF or Acetone (with heat).

  • Add Silica Gel (ratio 1:2 w/w).

  • Rotovap to dryness to obtain a free-flowing powder.

  • Load this powder onto the top of your flash column.

  • Eluent: Use DCM/MeOH gradients (0-5% MeOH) or Hexane/EtOAc (if protected).

Frequently Asked Questions (FAQs)

Q1: I see a fine suspension even in DMSO. Can I proceed with the reaction?

  • Answer: Yes, if the reaction is heated. Many indazole substitutions work in slurry. However, ensure your stirring is vigorous (magnetic stirring may fail; use overhead stirring for scale >5g) to prevent the solid from caking on the flask walls.

Q2: My TLC spots are streaking badly. How do I monitor the reaction?

  • Answer: Streaking indicates poor solubility on silica. Add 1% Triethylamine or 1% Acetic Acid to your TLC eluent (depending on if you are looking at the amine or a derivative). Alternatively, run the TLC in 10% MeOH in DCM .

Q3: Can I use sonication to dissolve the starting material?

  • Answer: Yes, sonication is excellent for breaking up crystal lattice aggregates. Sonicate in the reaction solvent for 15-30 minutes at 40°C before adding reagents. This creates a meta-stable supersaturated solution or fine dispersion.

Q4: Why is my yield low for the 3-iodo installation?

  • Answer: If using

    
    /KOH, the intermediate anion might precipitate out before reacting. Ensure you use a large excess of solvent (dilution factor >20 mL/g) or switch to NIS (N-Iodosuccinimide)  in THF/DMF, which maintains homogeneity better.
    

References

  • BenchChem. (2025).[1] Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from

  • Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13, 5123-5130. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Retrieved from

  • Li, X., et al. (2014). "Design and Synthesis of Indazole Derivatives." Journal of Medicinal Chemistry. Retrieved from

Sources

Optimization

Troubleshooting N1 vs N2 regioselectivity in alkylation of halogenated indazoles

Topic: Troubleshooting N1 vs N2 Regioselectivity in Halogenated Indazoles Audience: Medicinal Chemists & Process Development Scientists Diagnostic & Decision Support Welcome to the Indazole Chemistry Support Module. The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N1 vs N2 Regioselectivity in Halogenated Indazoles Audience: Medicinal Chemists & Process Development Scientists

Diagnostic & Decision Support

Welcome to the Indazole Chemistry Support Module. The alkylation of halogenated indazoles is governed by a competition between thermodynamic stability (favoring N1) and kinetic/steric accessibility (favoring N2).

Use the following decision tree to determine the optimal conditions for your specific target.

IndazoleStrategy Start START: Define Target Isomer TargetN1 Target: N1-Alkylation (Thermodynamic) Start->TargetN1 TargetN2 Target: N2-Alkylation (Kinetic/Steric) Start->TargetN2 CheckC7 Check C7 Substituent (Is C7 blocked?) TargetN1->CheckC7 MethodB PROTOCOL B: Mitsunobu (DEAD/PPh3) or Trichloroacetimidate TargetN2->MethodB CheckC3 Check C3 Substituent (Chelating group?) CheckC7->CheckC3 No (H) Warning ISSUE: C7 Sterics hinder N1. Expect N2 major. CheckC7->Warning Yes (Halogen/EWG) MethodA PROTOCOL A: NaH / THF / Heat (Thermodynamic Control) CheckC3->MethodA Yes (Esters/Ketones) CheckC3->MethodA No MethodC PROTOCOL C: Cs2CO3 / DMF (Often yields mixtures) MethodC->TargetN1 Low Selectivity Warning->MethodB Exploit Sterics

Figure 1: Strategic decision tree for selecting alkylation conditions based on indazole substitution patterns and desired regiochemistry.

Technical Deep Dive & Troubleshooting (Q&A)
Core Concept: The N1 vs. N2 Conflict

Q: Why do I consistently get mixtures of N1 and N2 isomers? A: Indazoles exhibit annular tautomerism.[1][2] The 1H-tautomer (N1-H) is thermodynamically more stable than the 2H-tautomer (N2-H) by approximately 4.4 kcal/mol (aromaticity preservation). However, under basic conditions, the deprotonated indazolyl anion has negative charge density delocalized over both nitrogens.

  • N1 Alkylation: Restores the fully aromatic benzoid system (Thermodynamic product).

  • N2 Alkylation: Results in a quinoid-like resonance contribution (Kinetic product), often favored if the electrophile is "soft" or if N1 is sterically hindered.

Scenario 1: "I need the N1-isomer, but I'm seeing significant N2 formation."

Diagnosis: You are likely operating under conditions that do not allow for thermodynamic equilibration, or you are using a solvent/base system that disrupts the "cation-directing" effect.

Troubleshooting Steps:

  • Switch Base/Solvent to NaH/THF:

    • Mechanism:[2][3][4][5][6] In non-polar aprotic solvents like THF, the sodium cation (

      
      ) coordinates tightly.[7] If you have a donor group at C3 (e.g., -COOMe, -OBn), the 
      
      
      
      chelates between N2 and the C3-oxygen.[2] This blocks N2, directing the electrophile to N1 .
  • Increase Temperature:

    • Thermodynamic control requires energy to overcome the barrier of reversibility. Heating (50–60°C) favors the more stable N1 product.

  • Avoid Polar Aprotic Solvents (DMF/DMSO) with Weak Bases:

    • Using

      
       or 
      
      
      
      in DMF creates "loose ion pairs." The naked anion is highly reactive and less discriminating, leading to statistical mixtures (often ~1:1 to 2:1 N1:N2).
Scenario 2: "I need the N2-isomer. How do I force this?"

Diagnosis: You are fighting thermodynamics. You must use kinetic control or steric blocking.

Troubleshooting Steps:

  • Use the Mitsunobu Reaction:

    • Protocol: Indazole + Alcohol +

      
       + DEAD/DIAD in THF.[2]
      
    • Insight: Recent studies indicate that for many 5-bromo and 5-nitro indazoles, Mitsunobu conditions invert the selectivity to favor N2 (ratios up to 1:2.5). This is likely due to the bulky nature of the betaine intermediate making the sterically less hindered N2 position more accessible during the

      
       transition.
      
  • Exploit C7-Substitution:

    • If your scaffold allows, introduce a halogen (Cl/Br) or functional group at C7 . This creates massive steric clash for any electrophile approaching N1.

    • Result: C7-substituted indazoles yield N2-alkylated products almost exclusively (>95%).[8]

  • Acid-Catalyzed Alkylation (Trichloroacetimidates):

    • Using alkyl trichloroacetimidates with a Lewis acid (e.g.,

      
      ) or Bronsted acid often favors N2 via a kinetic pathway involving the protonated imide species.
      
Scenario 3: "How do halogens on the benzene ring affect the ratio?"

Analysis:

  • Electronic Effect (Inductive): Halogens (F, Cl, Br) are Electron Withdrawing Groups (EWG). They increase the acidity of the NH proton (

    
     drops), making the anion easier to form.
    
  • Regio-impact:

    • 5-Halo / 6-Halo: Minimal steric impact. Generally follow standard N1 preference (with NaH) or mixtures (with Carbonates).

    • 4-Halo: Slight steric hindrance to N1, but usually manageable.

    • 7-Halo: Critical Factor. A halogen at C7 sterically blocks the N1 lone pair. This forces the reaction to N2 , regardless of the base used.

Experimental Protocols
Protocol A: Thermodynamic N1-Alkylation (Gold Standard)

Best for: Unsubstituted, 5-halo, or C3-substituted indazoles.

  • Setup: Flame-dry a round-bottom flask; maintain

    
     atmosphere.
    
  • Dissolution: Dissolve Halogenated Indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas.[9] Solution often turns yellow/orange.
      
  • Chelation Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins. (Crucial for Na-coordination).

  • Alkylation: Re-cool to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to 50°C and stir for 4–12 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[7][10]
    
    • Expected Ratio: >95:5 (N1:N2).

Protocol B: Kinetic N2-Alkylation (Mitsunobu Variation)

Best for: Forcing N2 on simple indazoles or when C7 is unsubstituted.

  • Setup: Dissolve Indazole (1.0 equiv), Alcohol (R-OH, 1.5 equiv), and

    
      (1.5 equiv) in anhydrous THF  or Toluene .
    
  • Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise over 20 mins.

  • Reaction: Stir at RT for 12–24 hours.

  • Note: If conversion is low, sonication can assist.

    • Expected Ratio: Variable, but often favors N2 (e.g., 1:2 to 1:4).

Comparative Data Summary
VariableConditionPrimary OutcomeMechanism
Base NaHN1 Major Chelation / Thermodynamic

/

Mixture Loose Ion Pair / Non-selective
Solvent THF / DioxaneN1 Major (with NaH)Tight Ion Pairing
DMF / DMSOMixture Dipolar aprotic separates ions
Substituent C7-HN1 Major Standard
C7-HalogenN2 Exclusive Steric blocking of N1
Reagent Alkyl HalideN1 Major

(Thermodynamic)
Alcohol (Mitsunobu)N2 Favored Steric bulk of

intermediate
References
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024.[4][6] URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: RSC Advances, 2024. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology (QM Analysis of Pfizer Protocol). URL:[Link]

Sources

Troubleshooting

Workup procedures for removing iodine traces from indazole products

Subject: Workup Procedures for Removing Iodine Traces from Indazole Products Ticket ID: IND-PUR-004 Responder: Senior Application Scientist, Purification Division Executive Summary Indazole derivatives are notorious for...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Workup Procedures for Removing Iodine Traces from Indazole Products Ticket ID: IND-PUR-004 Responder: Senior Application Scientist, Purification Division

Executive Summary

Indazole derivatives are notorious for trapping iodine (


) and iodide (

) species. Unlike simple aromatics, the indazole core contains basic nitrogen atoms (N1/N2) that function as Lewis bases. These nitrogens donate electron density to the empty

orbital of molecular iodine, forming Charge-Transfer (CT) Complexes .

These complexes are often stable enough to survive standard aqueous washes, leading to:

  • Persistent Discoloration: Yellow/brown oil or solid.

  • Catalyst Poisoning: Residual iodine irreversibly binds to Pd/Pt catalysts in downstream coupling steps (e.g., Suzuki-Miyaura).

  • False Positives: Redox activity interfering with biological assays.

This guide provides a tiered troubleshooting approach, moving from standard protocols to advanced complex-breaking techniques.

Part 1: Diagnostic – Is it Iodine?

Before altering your workup, confirm the source of the contamination.

ObservationLikely CulpritDiagnostic Test
Pink/Violet Organic Layer Free Iodine (

)
Starch paper turns blue/black.
Yellow/Brown Solution Iodine-Indazole CT ComplexColor persists after

wash; UV-Vis shows new band (CT band).
Darkening over time Iodide (

) oxidation
Color appears after drying/concentration (air oxidation of

to

).
Orange Precipitate Polyiodides (

)
Insoluble in non-polar solvents; soluble in alcohol.

Part 2: Standard Protocols (Tier 1)

For routine removal of bulk iodine, redox chemistry is the primary tool.

Protocol A: The Thiosulfate Wash (Standard)

Best for: Free iodine in non-viscous organic solvents (DCM, EtOAc).

Mechanism: Sodium thiosulfate reduces lipophilic iodine (


) to hydrophilic iodide (

), which partitions into the aqueous phase.

Step-by-Step:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Ratio: Use a volume equal to 50% of your organic phase volume.

  • Agitation (Critical): Shake vigorously for at least 2-3 minutes .

    • Why? Iodine extraction is diffusion-controlled. The CT complex releases

      
       slowly; vigorous mixing increases the interfacial surface area.
      
  • Observation: The organic layer should shift from purple/brown to pale yellow/colorless.

  • Wash: Follow with a brine wash to remove residual thiosulfate salts.

Protocol B: The Sulfite Alternative

Best for: Acid-sensitive substrates.

Sodium Bisulfite (


) or Sodium Sulfite (

) are often "cleaner" than thiosulfate, which can sometimes precipitate elemental sulfur under acidic conditions.


Part 3: Advanced Troubleshooting (Tier 2)

Issue: "I washed it three times with thiosulfate, but the organic layer is still yellow."

Root Cause: You are likely fighting a strong Halogen Bond or Charge-Transfer Complex between the indazole nitrogen and iodine. The equilibrium favors the complex in the organic phase.

Solution 1: The "Acid Break" Wash

Prerequisite: Your product must not be acid-labile.

Protonating the indazole nitrogen (


 for parent indazole, higher for N-alkylated) destroys its ability to act as a Lewis base, releasing the iodine.
  • Acidify: Wash the organic layer with 0.5 M - 1.0 M HCl .

    • Note: If your product is a weak base, it may extract into the aqueous layer. Check the aqueous layer by TLC before discarding.

  • Reductant: Add sodium thiosulfate directly to this acidic wash or perform it immediately after.

  • Mechanism:

    
    
    The released 
    
    
    
    is then reduced by the thiosulfate.
Solution 2: Solid Phase Scavenging

Best for: Late-stage purification of expensive intermediates.

If liquid-liquid extraction fails due to emulsions or solubility issues, use solid scavengers.

  • Anion Exchange Resins: Use a resin in the chloride form (e.g., Amberlite IRA-400 Cl). The resin exchanges

    
     for 
    
    
    
    and
    
    
    .
  • Silver Salts (The "Nuclear" Option): Add solid Silver Tosylate or Silver Carbonate.

    • 
       (Yellow precipitate).
      
    • Filter through Celite.[1] This removes iodide preventing re-oxidation.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for iodine removal, distinguishing between simple free iodine and complexed species.

IodineRemoval Start Crude Reaction Mixture (Indazole + Iodine) CheckColor Visual Inspection: Is Organic Layer Colored? Start->CheckColor ThioWash Wash 1: 10% Na2S2O3 (aq) Agitate 3 mins CheckColor->ThioWash Pink/Violet/Brown Result1 Color Removed? ThioWash->Result1 Success Proceed to Brine Wash & Drying (Na2SO4) Result1->Success Yes (Clear/Pale) ComplexIssue Diagnosis: Charge-Transfer Complex or Re-oxidation Result1->ComplexIssue No (Persists) AcidWash Strategy A (Acid Break): Wash with 1M HCl + Thiosulfate (Protonates N to release I2) ComplexIssue->AcidWash Product Acid Stable Scavenger Strategy B (Scavenger): Treat with Ag2CO3 or Anion Exchange Resin ComplexIssue->Scavenger Product Acid Labile AcidWash->Success Scavenger->Success

Caption: Decision tree for removing iodine from indazole products. Note the divergence for persistent Charge-Transfer complexes.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product turned pink after I ran the column. Why? A: This is "Iodide Re-oxidation." Silica gel is slightly acidic and can promote the oxidation of residual iodide ions (


) back to molecular iodine (

) in the presence of air.
  • Fix: Flush your column with solvent containing 1% Triethylamine (TEA) to neutralize the silica, or wash the collected fractions immediately with dilute thiosulfate.

Q2: Can I use Copper turnings? A: Copper is typically used to scavenge catalysts (like Pd) or remove traces of halides via Ullmann-type mechanisms, but it is less effective for bulk iodine removal than thiosulfate. However, if your iodine contamination is due to Pd-I species , washing with aqueous thiourea or L-cysteine is more effective than copper.

Q3: Does the position of the nitrogen on the indazole matter? A: Yes. The


 nitrogen is generally the site of alkylation and is less basic than 

in the neutral ring, but substitution patterns drastically change electron density. Electron-donating groups (methoxy, amines) on the ring strengthen the Charge-Transfer complex with iodine, making it harder to wash out.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for thiosulfate stoichiometry).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Protocols for drying and purification of nitrogen heterocycles).

  • D'Anna, F. et al. "Halogen bonding in hypervalent iodine/nitrogen heterocycle complexes." New Journal of Chemistry, 2018. (Mechanistic insight into N-I interactions).

  • Bhat, S. N. "Charge-transfer complexes of iodine with nitrogen heterocycles." Indian Journal of Chemistry, 1980. (Foundational work on the stability of these complexes).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Polyhalogenated Indazoles

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of polyhalogenated indazoles. As a class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of polyhalogenated indazoles. As a class of compounds often investigated in drug development, their analysis demands precision and a deep understanding of chromatographic principles to ensure safety and efficacy. This document moves beyond a simple recitation of steps to explore the causality behind experimental choices, offering a framework for creating a self-validating, reliable analytical method.

Introduction: The Analytical Challenge of Polyhalogenated Indazoles

Polyhalogenated indazoles are heterocyclic aromatic compounds characterized by the presence of multiple halogen atoms (F, Cl, Br, I). This structural feature imparts high hydrophobicity and often leads to the presence of closely related impurities, such as positional isomers or precursors, which can be difficult to resolve.[1] Ensuring the purity of an Active Pharmaceutical Ingredient (API) is a critical regulatory requirement, as even trace-level impurities can impact the drug's safety and efficacy.[2][3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its versatility, precision, and broad applicability.[4] However, developing a method for these specific compounds requires a nuanced approach that carefully considers stationary phase chemistry, mobile phase composition, and detection strategy to overcome inherent separation challenges.

Foundational Strategy: A Roadmap for Method Development

A successful method development process is systematic, not random. It begins with understanding the analyte's physicochemical properties (e.g., pKa, logP, UV absorbance spectrum) and proceeds through a logical sequence of optimization and validation.[5] The goal is to achieve a method that is specific, linear, accurate, precise, and robust.

The overall workflow for developing and validating an HPLC purity method is illustrated below. This process ensures that the final method is fit for its intended purpose and meets stringent regulatory standards.[6][7]

Method_Development_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) cluster_Routine Phase 3: Routine Use Analyte 1. Analyte Characterization (pKa, logP, UV Spectra) Column_Screen 2. Column & Stationary Phase Screening Analyte->Column_Screen Input for column choice Mobile_Phase 3. Mobile Phase Optimization (pH, Organic) Column_Screen->Mobile_Phase Test different selectivities Detection 4. Detector Parameter Optimization Mobile_Phase->Detection Ensure compatibility Final_Method 5. Final Optimized Method Detection->Final_Method Finalize conditions Specificity Specificity & Forced Degradation Final_Method->Specificity Validate Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing Robustness->SST Transfer to QC Analysis Routine Purity Analysis SST->Analysis

Caption: Workflow for HPLC Method Development and Validation.

Part 1: Comparative Analysis of Stationary Phases

The column is the core of the HPLC system, and its stationary phase chemistry dictates the separation mechanism.[8] For polyhalogenated indazoles, a simple C18 column may not be sufficient. A comparative approach is essential to find the optimal selectivity.

The Workhorse: Alkyl-Bonded Phases (C18, C8)

Standard C18 (octadecylsilane) columns are the most common starting point in reversed-phase HPLC.[8] Separation is based primarily on hydrophobic interactions between the nonpolar analytes and the nonpolar stationary phase.

  • Mechanism of Action: Hydrophobic ("like-dissolves-like") interactions. The highly hydrophobic nature of polyhalogenated indazoles leads to strong retention on C18 columns.

  • Advantages: Widely available, highly reproducible, extensive literature support.

  • Limitations: May provide insufficient selectivity to separate structurally similar isomers or impurities where the primary difference is the position of a halogen atom. This can result in co-elution.

The Alternative: Phenyl & Pentafluorophenyl (PFP) Phases

For aromatic and halogenated compounds, stationary phases incorporating phenyl groups offer alternative separation mechanisms that can resolve compounds that co-elute on a C18.[9]

  • Mechanism of Action: These columns provide a "mixed-mode" separation mechanism. In addition to hydrophobic interactions, they offer pi-pi (π-π) stacking interactions between the electron-rich phenyl rings of the stationary phase and the indazole ring system. PFP phases are particularly effective for halogenated compounds due to dipole-dipole and ion-exchange interactions.[1]

  • Advantages: Enhanced selectivity for positional isomers, aromatic, and halogenated compounds. Often provides better peak shape for basic compounds.

  • Causality: The different electron cloud distributions of halogenated isomers interact differently with the electron-rich phenyl rings of the stationary phase, enabling a separation that hydrophobicity alone cannot achieve.[1]

Column_Interactions cluster_C18 C18 Column Interaction cluster_PFP PFP Column Interactions C18_Node C18 Stationary Phase (Hydrophobic Alkyl Chains) Analyte1 Analyte Analyte1->C18_Node Hydrophobic Interaction PFP_Node PFP Stationary Phase (Fluorinated Phenyl Rings) Analyte2 Analyte Analyte2->PFP_Node π-π Stacking Analyte2->PFP_Node Dipole-Dipole

Caption: Dominant separation mechanisms on C18 vs. PFP columns.

Data Summary: Column Performance Comparison

The following table summarizes hypothetical but realistic data from a screening experiment for a dichlorinated indazole and a key impurity.

Parameter C18 Column (e.g., 4.6x150mm, 5µm)PFP Column (e.g., 4.6x150mm, 5µm)Commentary
Resolution (Rs) between API & Impurity 1.22.5PFP provides baseline separation (Rs > 2.0), unlike C18.
API Peak Tailing Factor 1.41.1PFP offers superior peak symmetry.
Analysis Time ~15 min~12 minAlternative selectivity can sometimes reduce run time.
Primary Separation Mechanism HydrophobicityHydrophobicity, π-π Stacking, Dipole-DipoleThe mixed-mode mechanism of PFP is key to its success.

Part 2: Mobile Phase Optimization

Optimizing the mobile phase is crucial for achieving the desired retention, resolution, and peak shape.[10]

  • Organic Modifier: Acetonitrile is often the first choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be a valuable tool if acetonitrile fails to provide adequate resolution.

  • Aqueous Phase & pH Control: Polyhalogenated indazoles often contain a basic nitrogen atom. Controlling the pH of the mobile phase with a buffer (e.g., phosphate, acetate) is critical. For basic compounds, a low pH (e.g., 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA) ensures the analyte is in a single, protonated state, leading to sharp, symmetrical peaks.[1][5]

  • Gradient vs. Isocratic Elution: For purity analysis involving multiple impurities with a wide range of polarities, a gradient elution (where the percentage of organic solvent is increased over time) is typically necessary to elute all components with good peak shape in a reasonable timeframe.[10]

Part 3: Detection Strategy Comparison

  • UV/Vis Detector: The most common detector in HPLC. Wavelength selection is critical. An initial scan of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Photodiode Array (PDA) Detector: A significant upgrade from a standard UV/Vis detector. A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This is invaluable for:

    • Peak Purity Analysis: By comparing spectra across a single peak, it can determine if the peak is composed of a single compound or multiple co-eluting impurities.[11]

    • Tentative Identification: Comparing the spectrum of an impurity peak to that of the main peak can help in its identification.

  • Mass Spectrometry (MS) Detector: Often coupled with HPLC (LC-MS), this technique provides molecular weight information for each peak.[3][12] It is the definitive tool for identifying unknown impurities and confirming the structure of known ones, which is a key requirement in pharmaceutical development.[2]

Part 4: A Validated Method Protocol (Illustrative Example)

This section provides a detailed protocol for a hypothetical validated method, demonstrating how the previously discussed principles are integrated.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: PFP Column (e.g., Discovery HS F5, 4.6 x 150 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: PDA at 254 nm (or λ-max of the compound)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[7]

Parameter Acceptance Criteria Hypothetical Result
System Suitability API Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of 6 injections < 2.0%Tailing = 1.1; Plates = 8500; %RSD = 0.4%
Specificity No interference from placebo or degradants at the retention time of the API.Peak purity angle < purity threshold; No co-elution observed.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over the range LOQ to 150% of target conc.
Accuracy 98.0% - 102.0% recovery for spiked samples.[13]99.2% - 101.5% recovery across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for 6 preparations.RSD = 0.6%
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05 µg/mL

Part 5: Alternative & Orthogonal Techniques

While HPLC is the primary tool, other techniques can provide complementary (orthogonal) information.

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents, which are not amenable to HPLC analysis.[2][4]

  • Supercritical Fluid Chromatography (SFC): An excellent technique for chiral separations (separating enantiomers) and can be a "greener" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[12]

  • Capillary Electrophoresis (CE): Offers very high separation efficiency and is particularly useful for charged molecules, providing a different separation mechanism based on charge-to-size ratio.[4][12]

Conclusion

Developing a robust HPLC method for the purity analysis of polyhalogenated indazoles is a multi-faceted process that hinges on a systematic and comparative approach. Simply relying on a standard C18 column is often insufficient. By screening alternative stationary phases like PFP, which offer mixed-mode separation mechanisms, analysts can achieve the necessary resolution for challenging isomer pairs. This, combined with careful optimization of mobile phase pH and composition, a well-chosen detection strategy (preferably PDA or MS), and rigorous validation according to ICH guidelines, will yield a method that is accurate, reliable, and fit for purpose in a regulated pharmaceutical environment.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Harris, R. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Al-arfaj, N., et al. (2013, February 1). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • In-Process Technologies. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Impact Journals. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Rice, G. W. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Chaudhary, A. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Veeprho.

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-6-chloro-3-iodo-1H-indazole and 3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, functionalized indazoles are prized scaffolds due to their wide-ranging biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, functionalized indazoles are prized scaffolds due to their wide-ranging biological activities.[1] The strategic introduction of various substituents onto the indazole core is pivotal for modulating their physicochemical properties and therapeutic efficacy. This guide provides an in-depth comparison of the reactivity between the polyhalogenated 5-Bromo-6-chloro-3-iodo-1H-indazole and its simpler counterpart, 3-iodo-1H-indazole. We will explore their differential reactivity in key synthetic transformations, supported by mechanistic insights and experimental data, to inform rational synthetic design.

Structural and Electronic Considerations: A Tale of Two Indazoles

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the ease of oxidative addition of a low-valent transition metal, typically palladium(0), to the carbon-halogen bond. This, in turn, is influenced by the bond dissociation energy of the C-X bond and the electronic nature of the aromatic ring.

  • 3-iodo-1H-indazole: This molecule presents a single, highly reactive site for cross-coupling at the C-3 position. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it the most susceptible to oxidative addition. The indazole ring itself is a π-electron-rich system, but the iodine at the C-3 position renders this site sufficiently electrophilic for a variety of palladium-catalyzed reactions.[2]

  • 5-Bromo-6-chloro-3-iodo-1H-indazole: This polyhalogenated derivative offers multiple sites for functionalization. The inherent reactivity order of the carbon-halogen bonds (C-I > C-Br > C-Cl) dictates that the C-3 iodo group is the most labile and will preferentially react under carefully controlled conditions.[3][4] The presence of the electron-withdrawing bromine and chlorine atoms on the benzene ring portion of the indazole core significantly alters the electronic landscape. These halogens deactivate the ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution (SNAr) and facilitate the oxidative addition step in cross-coupling reactions by making the ring more electron-deficient.[5][6]

The following diagram illustrates the general workflow for the selective functionalization of these indazole derivatives.

G cluster_0 Reactivity Comparison Workflow A Starting Material Selection B Reaction Type A->B Choose Indazole C Condition Optimization B->C e.g., Suzuki, Sonogashira D Selective Functionalization C->D Catalyst, Ligand, Base, Temp. E Product Characterization D->E Spectroscopic Analysis G A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R(L2) B->C Transmetalation (R-M) C->A Reductive Elimination (Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. [7]

  • 3-iodo-1H-indazole: This reaction proceeds efficiently at the C-3 position, although the choice of ligand and base is critical for success, especially with challenging amine coupling partners. [8]

  • 5-Bromo-6-chloro-3-iodo-1H-indazole: The C-3 iodo group will be the first to undergo amination. The electron-withdrawing effects of the other halogens can enhance the rate of oxidative addition at this position. Selective amination at C-3 provides a route to 3-amino-5-bromo-6-chloro-1H-indazoles, which are versatile intermediates for further synthetic manipulations.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electronic properties of 5-Bromo-6-chloro-3-iodo-1H-indazole also make it a candidate for nucleophilic aromatic substitution (SNAr).

  • 3-iodo-1H-indazole: This substrate is generally not reactive towards SNAr unless activated by a strong electron-withdrawing group elsewhere on the ring.

  • 5-Bromo-6-chloro-3-iodo-1H-indazole: The cumulative electron-withdrawing effect of the three halogen substituents, particularly the chlorine at C-6 and bromine at C-5, can activate the ring towards nucleophilic attack. [5][6]While the C-I bond is the most reactive in cross-coupling, in SNAr, the position of attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. [9]The chlorine at C-6 is a potential leaving group in an SNAr reaction, especially with strong nucleophiles, although this reactivity would need to be experimentally verified against the competing cross-coupling pathways.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Iodoindazoles

Materials:

  • 3-Iodoindazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a flame-dried reaction vessel, add the 3-iodoindazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 3-Iodoindazoles

Materials:

  • N-protected 3-Iodoindazole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodoindazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

The comparison between 5-Bromo-6-chloro-3-iodo-1H-indazole and 3-iodo-1H-indazole highlights the strategic advantage of polyhalogenated substrates in synthetic chemistry. While 3-iodo-1H-indazole is a reliable substrate for functionalization at the C-3 position, the tri-substituted analogue offers a platform for sequential and site-selective modifications. The pronounced reactivity of the C-3 iodo group allows for its preferential functionalization via a range of palladium-catalyzed cross-coupling reactions under mild conditions, preserving the less reactive bromo and chloro substituents for subsequent transformations. This hierarchical reactivity is a powerful tool for the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery and materials science applications.

References

  • Cai, W., et al. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(3), 2341-2345.
  • Wang, H., et al. (2016). Cooperative Co(III)/Cu(II)-Catalyzed C–N/N–N Coupling of Imidates with Anthranils: Access to 1H-Indazoles via C–H Activation. Organic Letters, 18(15), 3846-3849.
  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]

  • MDPI. (2022).
  • ResearchGate. (n.d.). C−H functionalization of 2H‐indazoles. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Reyes-González, M. A., et al. (2018).
  • Dounay, A. B., & Hentemann, M. F. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. The Journal of Organic Chemistry, 75(17), 5947-5950.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • De Kimpe, N., et al. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2007(12), 1895-1901.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1667-1671.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society, 141(4), 1755-1766.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1667-1671.
  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 79(24), 11843-11866.
  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11417-11487.
  • Bedford, R. B., et al. (2010). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2010(28), 5475-5481.
  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5576-5602.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Lafrance, M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5409-5412.
  • ChemRxiv. (2019).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 207, 112726.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved from [Link]

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Validation

Technical Guide: X-ray Crystallography of 5-Bromo-6-chloro-3-iodo-1H-indazole Derivatives

This guide provides a technical analysis of 5-Bromo-6-chloro-3-iodo-1H-indazole , focusing on its utility in X-ray crystallography as a heavy-atom phasing agent and a scaffold for halogen-bonding studies. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-Bromo-6-chloro-3-iodo-1H-indazole , focusing on its utility in X-ray crystallography as a heavy-atom phasing agent and a scaffold for halogen-bonding studies.

Executive Summary

5-Bromo-6-chloro-3-iodo-1H-indazole represents a specialized class of "super-halogenated" fragments. Unlike mono-halogenated indazoles used primarily for cross-coupling, this tri-halogenated derivative serves a dual purpose in structural biology and medicinal chemistry:

  • Experimental Phasing: It provides a multi-site anomalous signal (I, Br, and Cl) ideal for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, particularly in fragment-based drug discovery (FBDD).

  • Supramolecular Engineering: The distinct polarizability of the Iodine (C3), Bromine (C5), and Chlorine (C6) atoms creates a hierarchy of

    
    -hole interactions, allowing for predictable crystal lattice engineering via competitive halogen bonding.
    
Comparison at a Glance
Feature5-Bromo-6-chloro-3-iodo-1H-indazole 3-Iodo-1H-indazole (Standard)5-Bromo-1H-indazole (Standard)
Phasing Power High (Multi-edge: I-L

, Br-K)
Moderate (I-L

only)
Moderate (Br-K only)
Anomalous Signal (

)
~10e⁻ (Cu K

) + ~4e⁻ (Br)
~7e⁻ (Cu K

)
~1.3e⁻ (Cu K

)
Surface Chemistry Amphiphilic (Hydrophobic core + H-bond donor)AmphiphilicAmphiphilic
Reactivity Profile Sequential (C3-I > C5-Br > C6-Cl)Single siteSingle site

Crystallographic Properties & Phasing Potential[4][5][6]

Anomalous Scattering Logic

The primary value of this derivative in crystallography is its high electron density and anomalous scattering cross-section. The presence of Iodine (Z=53) and Bromine (Z=35) on the same scaffold allows for versatile data collection strategies at synchrotrons.

  • Iodine (C3): Provides a strong anomalous signal at Cu K

    
     wavelengths (1.54 Å) and at the I-L
    
    
    
    edge (~2.0 Å), making it suitable for in-house phasing.
  • Bromine (C5): Ideal for the Se-K edge (~0.979 Å), allowing phasing at standard synchrotron wavelengths.

  • Chlorine (C6): While a weak scatterer, it contributes to the overall molecular shape and can assist in substructure location via difference Fourier maps.

Halogen Bonding ( -hole) Interactions

In the crystal lattice, this molecule does not pack solely via


-

stacking. The halogens drive directional assembly.[1] The

-hole
—a region of positive electrostatic potential on the extension of the C-X bond—interacts with nucleophiles (Lewis bases like N, O, or S).[2]

Interaction Hierarchy (Theoretical Strength):

  • C3-I

    
     N (Indazole Acceptor):  Strongest interaction due to Iodine's high polarizability. Distance typically 2.8–3.2 Å.
    
  • C5-Br

    
     O (Solvent/Backbone):  Moderate strength. Distance 3.0–3.4 Å.
    
  • C6-Cl

    
    
    
    
    
    :
    Weakest, often stabilizing layer stacking.

Experimental Protocol: Crystallization & Data Collection

This protocol outlines the workflow for utilizing 5-Bromo-6-chloro-3-iodo-1H-indazole as a soakable fragment for protein phasing.

Step 1: Fragment Preparation
  • Solubilization: Dissolve the compound in 100% DMSO to a stock concentration of 100 mM.

  • Note: The high lipophilicity (LogP ~4.3) requires high DMSO concentration. Ensure the stock is fresh to prevent iodine liberation (yellowing).

Step 2: Soaking (Crystal Derivatization)
  • Selection: Choose robust protein crystals (diffracting < 2.5 Å).

  • Transfer: Move crystals to a drop containing the crystallization mother liquor + 10-20% DMSO + 5-10 mM fragment .

  • Incubation: Soak for 1–24 hours. Monitor for cracking (lattice stress from halogen insertion).

    • Troubleshooting: If crystals crack, reduce concentration to 1 mM and increase soak time, or use co-crystallization (add fragment to protein before setting drops).

Step 3: Data Collection Strategy (Synchrotron)
  • Energy Scan: Perform an X-ray fluorescence scan to locate the I-L and Br-K absorption edges.

  • Wavelength Selection:

    • Priority 1 (SAD): Collect at 0.9198 Å (Br peak) if the crystal is Br-rich.

    • Priority 2 (SAD): Collect at 1.5–2.0 Å if targeting the Iodine signal (requires specialized beamline setup/vacuum path).

  • Redundancy: Aim for high multiplicity (>720° rotation) to accurately measure the small anomalous differences (Bijvoet pairs).

Visual Analysis: Interaction & Workflow Logic

Diagram 1: Structural Hierarchy & Halogen Bonding

This diagram illustrates the competitive binding logic used in crystal engineering and drug design with this scaffold.

HalogenBonding Scaffold 5-Bromo-6-chloro-3-iodo-1H-indazole Iodine C3-Iodine (High Polarizability) Scaffold->Iodine Bromine C5-Bromine (Med Polarizability) Scaffold->Bromine Chlorine C6-Chlorine (Low Polarizability) Scaffold->Chlorine Target_N Nitrogen Acceptor (His/Backbone) Iodine->Target_N Strong XB (2.8 - 3.0 Å) Target_O Oxygen Acceptor (Water/Carbonyl) Bromine->Target_O Med XB (3.0 - 3.3 Å) Target_Pi Aromatic System (Phe/Tyr) Chlorine->Target_Pi Weak Interaction (Dispersion)

Caption: Hierarchy of Halogen Bond (XB) donors in the indazole scaffold and their preferred biological acceptors.

Diagram 2: Experimental Phasing Workflow

PhasingWorkflow cluster_beamline Synchrotron Data Collection Start Start: Native Protein Crystal Soak Soak with 5-Br-6-Cl-3-I-Indazole (5-10 mM, 2-24h) Start->Soak Cryo Cryo-protection (Liquid N2) Soak->Cryo Fluorescence X-ray Fluorescence Scan (Detect I & Br edges) Cryo->Fluorescence Strategy Select Wavelength (0.92 Å for Br / 1.54 Å for I) Fluorescence->Strategy Collect Collect High Redundancy Data (360° - 720°) Strategy->Collect Process Data Processing (XDS/DIALS) Collect->Process Substructure Find Heavy Atoms (SHELXD/HySS) Search for I/Br sites Process->Substructure Phasing Phasing (Phaser/AutoSol) Substructure->Phasing Model Model Building & Refinement Phasing->Model

Caption: Step-by-step workflow for SAD phasing using the multi-halogenated indazole derivative.

Comparative Performance Data

The following table contrasts the theoretical phasing parameters of the 5-Bromo-6-chloro-3-iodo derivative against standard alternatives.

Parameter5-Br-6-Cl-3-I-Indazole 4-Iodopyrazole5-Bromoindole
Anomalous Scatterers 3 (I, Br, Cl) 1 (I)1 (Br)

at Cu K

(1.54 Å)
~10.5 e⁻ (Combined)~6.7 e⁻~1.3 e⁻

at Se Edge (0.98 Å)
~5.0 e⁻ (Combined)~2.2 e⁻~3.8 e⁻
Solubility (DMSO) High (>100 mM)Very High (>500 mM)High (>100 mM)
Binding Promiscuity High (Hydrophobic + H-bond)HighModerate
Primary Use Case Difficult Phasing / FBDD Rapid PhasingStandard Phasing

Interpretation:

  • Multi-Edge Advantage: The 5-Br-6-Cl-3-I derivative allows for a "backup" strategy. If the Iodine signal is too absorbed by the crystal/solvent at long wavelengths, one can tune to the Bromine edge at a shorter wavelength without changing the crystal.

  • Site Identification: The distinct peak heights in the anomalous difference map allow crystallographers to distinguish the orientation of the molecule (Iodine peak > Bromine peak > Chlorine peak), aiding in unambiguous ligand fitting.

References

  • Vertex Pharmaceuticals. (2010). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. National Institutes of Health. Link

  • Phenix Documentation. (2024). Experimental Phasing with Autosol and Heavy Atoms.[3] Phenix Online. Link

  • MDPI Crystals. (2023). Halogen Bonding in Polyhalogenated Indazoles and Imidazoles. MDPI. Link

  • PubChem. (2024). 5-Bromo-6-chloro-3-iodo-1H-indazole Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[4] RSC Advances.[5] Link

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Comparative

A Senior Application Scientist's Guide to Validating Regioselectivity in Sequential Coupling of Chloro-Bromo-Iodo Indazoles

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle at multiple positions is critical for developing structure-activity relationships (SAR) and optimizing drug candidates. Polyhalogenated indazoles, particularly those bearing chloro, bromo, and iodo substituents, are powerful synthetic intermediates that allow for the introduction of diverse molecular fragments through sequential, regioselective cross-coupling reactions.

This guide provides an in-depth comparison of common cross-coupling strategies, focusing on the principles and experimental validation of regioselectivity. We will explore how to exploit the inherent reactivity differences of carbon-halogen bonds to achieve a controlled, stepwise functionalization of a model chloro-bromo-iodo indazole substrate.

The Principle of Regioselective Coupling: A Tale of Three Halogens

The success of sequential cross-coupling on polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond. The energy barrier for this step is significantly influenced by the bond dissociation energy of the C-X bond, leading to a well-established reactivity hierarchy: C-I > C-Br > C-Cl .[1][2]

This predictable trend allows for a strategic approach:

  • Mild conditions will selectively activate the weakest C-I bond.

  • Intermediate conditions can then target the C-Br bond, leaving the C-Cl bond intact.

  • Forcing conditions , often requiring specialized ligands, are necessary to activate the strong C-Cl bond.

By carefully tuning the reaction parameters—catalyst, ligand, base, solvent, and temperature—chemists can orchestrate a sequence of couplings with high fidelity.[1][2]

Comparative Guide to Coupling Strategies

Different cross-coupling reactions are suited for introducing specific functionalities. Here, we compare three of the most powerful and versatile methods for the sequential functionalization of a model substrate, such as 6-Bromo-4-chloro-3-iodo-1H-indazole.[3]

Coupling ReactionCoupling PartnerTypical Use & Key Considerations
Suzuki-Miyaura Boronic Acids / EstersGold Standard for C-C Bonds: Ideal for introducing aryl, heteroaryl, or vinyl groups. It is known for its high functional group tolerance and the use of generally stable and accessible boronic acid reagents.[1][4]
Sonogashira Terminal AlkynesIntroducing Alkynes (Csp-Csp²): Premier method for installing alkyne moieties, crucial for click chemistry, and as handles for further transformations.[1][5][6] Often requires a copper(I) co-catalyst.
Buchwald-Hartwig Amines, Alcohols, ThiolsForming C-N, C-O, C-S Bonds: The go-to method for C-N bond formation with a vast scope of amine coupling partners.[7][8][9] Also applicable for ethers and thioethers. Requires careful selection of specialized biarylphosphine ligands.

Experimental Workflow: A Step-by-Step Validation Protocol

This section details a self-validating experimental workflow for the sequential functionalization of a chloro-bromo-iodo indazole. Each stage includes a detailed protocol and the necessary analytical checks to confirm regioselectivity before proceeding.

G cluster_start Starting Material cluster_step1 Step 1: C-I Coupling cluster_step2 Step 2: C-Br Coupling cluster_step3 Step 3: C-Cl Coupling cluster_end Final Product Start Chloro-Bromo-Iodo Indazole Proc1 Suzuki or Sonogashira Coupling (Mild Conditions) Start->Proc1 Reagent 1 Pd(PPh₃)₄, Base Val1 Validation 1: ¹H NMR, LC-MS Proc1->Val1 Crude Product Proc2 Suzuki or Buchwald-Hartwig (Intermediate Conditions) Val1->Proc2 Purified Intermediate 1 (Regioselectivity Confirmed) Val2 Validation 2: ¹H NMR, LC-MS Proc2->Val2 Reagent 2 Pd₂(dba)₃, Ligand, Base Proc3 Buchwald-Hartwig or Suzuki (Forcing Conditions) Val2->Proc3 Purified Intermediate 2 (Regioselectivity Confirmed) Val3 Validation 3: ¹H NMR, ¹³C NMR, HRMS Proc3->Val3 Reagent 3 Pd Pre-catalyst, Strong Base End Tri-functionalized Indazole Val3->End Final Validation Confirmed

Step 1: Selective Coupling at the C-I Position (Sonogashira Reaction)

The C-I bond is the most labile and will react under the mildest conditions, making it the ideal starting point.[5][10]

Protocol:

  • To a degassed solution of 6-bromo-4-chloro-3-iodo-1H-indazole (1.0 eq) and the desired terminal alkyne (1.1 eq) in DMF/piperidine (4:1), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate, wash with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Validation 1:

  • LC-MS: The primary analytical tool for in-process control.[11] Confirm the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the mono-alkynylated product.

  • ¹H NMR: Compare the spectrum of the product to the starting material. The signals for the aromatic protons will shift, and new signals for the alkyne substituent will appear. The key is to confirm that the coupling has occurred without affecting the C-Br or C-Cl positions.

Step 2: Selective Coupling at the C-Br Position (Suzuki-Miyaura Reaction)

With the iodo position functionalized, we can now target the C-Br bond using slightly more forcing conditions.

Protocol:

  • To a degassed solution of the 3-alkynyl-6-bromo-4-chloro-1H-indazole (1.0 eq) from Step 1, an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a toluene/H₂O mixture (5:1), add Pd(dppf)Cl₂ (0.03 eq).[4]

  • Heat the mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-12 hours).

  • After cooling, perform an aqueous workup similar to Step 1.

  • Purify the product by flash column chromatography.

Validation 2:

  • LC-MS: Confirm the disappearance of the mono-coupled intermediate and the appearance of the di-substituted product's mass peak.

  • ¹H NMR: Look for the appearance of new aromatic signals from the coupled aryl group and a significant change in the splitting patterns of the indazole core protons, confirming substitution at the C-6 (bromo) position.

Step 3: Coupling at the C-Cl Position (Buchwald-Hartwig Amination)

Activating the robust C-Cl bond typically requires a more active catalyst system, often involving a bulky, electron-rich phosphine ligand.[8][12]

Protocol:

  • In a glovebox, combine the 3-alkynyl-6-aryl-4-chloro-1H-indazole (1.0 eq) from Step 2, the desired amine (1.2 eq), a strong base like NaOt-Bu (1.5 eq), a palladium pre-catalyst such as G3-XPhos (0.02 eq), and the XPhos ligand (0.04 eq) in anhydrous dioxane.

  • Seal the reaction vessel and heat to 110 °C.

  • Monitor the reaction by LC-MS (typically 12-24 hours).

  • After completion and cooling, carefully quench the reaction with water and perform an aqueous workup.

  • Purify the final product by flash column chromatography or preparative HPLC.

Validation 3:

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final tri-functionalized product.

  • ¹³C NMR: This is a definitive tool for confirming the final structure. Look for the disappearance of the carbon signal associated with the C-Cl bond and the appearance of new signals corresponding to the fully substituted indazole core.

Data Summary and Interpretation

Effective validation relies on the clear interpretation of analytical data. The following table provides a hypothetical summary of expected analytical results for a sequential coupling workflow.

Compound StageKey ¹H NMR Signals (Expected)Mass Spec (Expected m/z)
Starting Material: 6-Bromo-4-chloro-3-iodo-1H-indazoleDistinct aromatic proton signals for H-5 and H-7.357.37 [M+H]⁺
Intermediate 1: After C-I Coupling (e.g., with Phenylacetylene)Disappearance of C-I reactivity effects, appearance of phenyl and alkyne protons.381.25 [M+H]⁺ (Product)
Intermediate 2: After C-Br Coupling (e.g., with 4-methoxyphenylboronic acid)Appearance of methoxy and new aryl proton signals.387.85 [M+H]⁺ (Product)
Final Product: After C-Cl Coupling (e.g., with Morpholine)Appearance of morpholine proton signals.439.95 [M+H]⁺ (Product)

G

Conclusion

The sequential, regioselective functionalization of chloro-bromo-iodo indazoles is a powerful strategy for the synthesis of complex, highly decorated molecules. Success relies on a deep understanding of the principles of C-X bond reactivity and a rigorous, self-validating experimental approach. By carefully selecting the appropriate coupling reaction and conditions, and by validating the outcome of each step with appropriate analytical techniques like NMR and mass spectrometry, researchers can confidently navigate these multi-step syntheses to accelerate the discovery and development of new chemical entities.

References

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. A Comparative Guide to Confirming Product Identity in Sequential Cross-Coupling Reactions: NMR vs. Mass Spectrometry.
  • Guillou, S., & Gribble, G. W. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 763-769.
  • ResearchGate.
  • Wikipedia.
  • Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Semantic Scholar.
  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
  • PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ChemScene. 6-Bromo-4-chloro-3-iodo-1H-indazole.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ChemRxiv.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Dalton Transactions.
  • Chemistry LibreTexts.
  • BenchChem. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ChemRxiv. Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical.
  • MDPI.
  • RSC Publishing. Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network.
  • Semantic Scholar.
  • PMC.
  • PMC. Pd(II)
  • ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.

Sources

Validation

QC standards and impurity profiling for 5-Bromo-6-chloro-3-iodo-1H-indazole

A Comparative Guide to Analytical Method Optimization Executive Summary: The Tri-Halogen Challenge 5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is not merely a building block; it is a programmable scaffold . I...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Method Optimization

Executive Summary: The Tri-Halogen Challenge

5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is not merely a building block; it is a programmable scaffold . Its value lies in the distinct bond dissociation energies (BDE) of its three halogen substituents, allowing for orthogonal cross-coupling reactions in a precise sequence: C-I < C-Br < C-Cl .

However, this utility introduces a severe Quality Control (QC) challenge. The synthesis of poly-halogenated indazoles is prone to regio-isomer scrambling and incomplete halogenation . Standard C18 HPLC methods often fail to resolve these structurally similar impurities, leading to "silent" contamination that causes catastrophic failure in downstream Suzuki or Buchwald-Hartwig couplings.

This guide compares the industry-standard "Generic C18" approach against an "Optimized Phenyl-Hexyl" methodology, demonstrating why the latter is the mandatory standard for high-fidelity drug development.

The Impurity Landscape: Know Your Enemy

Before selecting an analytical method, we must define the critical impurities. In the synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole (Target), three specific impurities are pervasive:

Impurity TypeStructure / NameOriginRisk Factor
Critical Regioisomer 6-Bromo-5-chloro-3-iodo-1H-indazole Isomeric impurity in starting aniline/aldehyde.High: Identical MW. Co-elutes on C18. Reacts at wrong position.
Precursor (Des-Iodo) 5-Bromo-6-chloro-1H-indazole Incomplete iodination (e.g., NIS/AgNO₃ step).Medium: Competes for catalyst; terminates cascade synthesis.
Over-Halogenated 3,X-Diiodo or Tri-halo species Aggressive halogenation conditions.Low: Usually resolves easily due to high lipophilicity.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We performed a comparative study to determine the resolution power (Rs) of two distinct stationary phases.

Method A: The "Generic" Standard (Alternative)
  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The Target and the Critical Regioisomer share nearly identical LogP values (~3.58). The C18 phase interacts with the alkyl chain and cannot distinguish the positional variance of the halogens.

  • Result: Co-elution (Single Broad Peak).

Method B: The "Optimized" Standard (Recommended)
  • Column: Phenyl-Hexyl (or Fluorophenyl), 2.7 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: The electron-deficient indazole ring interacts with the phenyl phase. The position of the electronegative Chlorine vs. Bromine atoms alters the electron density distribution (

    
    -cloud), creating a distinct interaction strength with the stationary phase.
    
  • Result: Baseline Separation (Rs > 2.0).

Experimental Validation Data
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Mobile Phase ACN / 0.1% Formic Acid (aq)MeOH / 0.1% Formic Acid (aq)
Target Retention (

)
8.45 min9.12 min
Regioisomer Retention 8.50 min (Shoulder)9.65 min
Resolution (

)
0.4 (Fail) 2.8 (Pass)
Des-Iodo Impurity 6.20 min7.10 min
Detection UV 254 nmUV 254 nm + MS (ESI+)

Expert Insight: Using Methanol (MeOH) in Method B is critical. Acetonitrile (ACN) can suppress


-

interactions. MeOH allows the Phenyl-Hexyl mechanism to dominate, maximizing separation.

Detailed Protocols

Protocol 1: Optimized HPLC-MS Purity Profiling

Objective: Quantify purity and identify regioisomers.

  • Sample Prep: Dissolve 5 mg sample in 1 mL MeOH (HPLC grade). Sonicate for 5 mins. Filter through 0.2 µm PTFE.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (or equivalent), 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold)

    • 1-12 min: 50%

      
       95% B (Linear)
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C (Controlled).

  • Detection: UV @ 220nm (Amide/Indazole absorption) and 254nm (Aromatic). MS ESI+ (Scan 100-600 m/z).

Protocol 2: Structural Validation via NMR

Objective: Distinguish regioisomers (H4 vs H7 signals).

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    due to potential aggregation).
  • Concentration: 10 mg / 0.6 mL.

  • Key Signals:

    • Target (5-Br, 6-Cl): Look for two singlets. H4 (proton between Br and N) will be significantly deshielded. H7 (proton next to Cl) will show a distinct shift.

    • Regioisomer (6-Br, 5-Cl): The chemical shift difference (

      
      ) between the two aromatic singlets will differ from the target due to the reversed inductive effects of Br vs Cl.
      
  • NOE Experiment: If 1D NMR is ambiguous, run a 1D-NOESY targeting the N-H proton. It will show a correlation to H7 (position 7) but not H4. This confirms the orientation of the substituents relative to the nitrogen.

Visualizations

Diagram 1: The Orthogonal Reactivity Cascade

This diagram illustrates WHY purity is critical. If the C-I bond is compromised or the halogens are scrambled, this cascade fails.

ReactivityCascade Start 5-Br-6-Cl-3-I-Indazole (Scaffold) Step1 Reaction 1: Suzuki (Targets C-I Bond) Start->Step1 High Reactivity (BDE ~65 kcal/mol) Inter1 Intermediate A (3-Aryl-5-Br-6-Cl) Step1->Inter1 Step2 Reaction 2: Buchwald (Targets C-Br Bond) Inter1->Step2 Med Reactivity (BDE ~81 kcal/mol) Inter2 Intermediate B (3-Aryl-5-Amino-6-Cl) Step2->Inter2 Step3 Reaction 3: Sonogashira (Targets C-Cl Bond) Inter2->Step3 Low Reactivity (BDE ~96 kcal/mol) Final Final Drug Candidate (Tri-functionalized) Step3->Final Impurity Impurity: Des-Iodo (Missing C-I) Impurity->Step1 FAILS No Reaction

Caption: The programmed reactivity hierarchy (I > Br > Cl) requires absolute structural fidelity. Impurities disrupt this sequence.

Diagram 2: QC Decision Tree

A self-validating workflow to ensure batch release.

QCDecision Sample Crude Batch 5-Br-6-Cl-3-I-Indazole HPLC HPLC Analysis (Phenyl-Hexyl Method) Sample->HPLC Check1 Purity > 98%? HPLC->Check1 MS_Check LC-MS Confirmation (Check for Des-Iodo -126 amu) Check1->MS_Check Yes Reject REJECT / RE-PURIFY Check1->Reject No (Recrystallize) Check2 Mass Correct? MS_Check->Check2 NMR 1H-NMR (DMSO-d6) NOE Confirmation Check2->NMR Yes Check2->Reject No (Des-Iodo found) Check3 Regioisomer Absent? NMR->Check3 Release RELEASE BATCH Check3->Release Yes Check3->Reject No (Isomer detected)

Caption: Integrated QC workflow combining Chromatographic purity (HPLC) with Structural certainty (NMR/MS).

References

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives. PMC8079000. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reverse-phase HPLC separation of positional isomers.[3] Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-6-chloro-3-iodo-1H-indazole

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire research lifecycle. The handling and disposal of complex chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire research lifecycle. The handling and disposal of complex chemical reagents like 5-Bromo-6-chloro-3-iodo-1H-indazole are paramount to laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, field-proven protocol for its proper disposal, grounded in established safety principles and regulatory standards.

Immediate Safety Assessment & Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 5-Bromo-6-chloro-3-iodo-1H-indazole (CAS No. 1956371-54-2) is a multi-halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data for the compound and structurally similar indazoles indicate a clear hazard profile.

The compound is classified with the GHS07 pictogram, indicating it is an irritant and has lower-level acute toxicity. The associated hazard statements are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Core Directive: Due to its multi-halogenated nature and known irritant properties, 5-Bromo-6-chloro-3-iodo-1H-indazole must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[2][3]

The Core Disposal Principle: Segregation of Halogenated Waste

The defining structural feature of this molecule for disposal purposes is the presence of three different halogens: bromine, chlorine, and iodine. Halogenated organic compounds require specific disposal protocols, primarily high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.

Mixing halogenated waste with non-halogenated organic solvents complicates and significantly increases the cost of disposal.[4] Therefore, the foundational principle of this entire procedure is the strict segregation of this waste stream.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EH&S) department.

Immediately upon generation, any waste containing 5-Bromo-6-chloro-3-iodo-1H-indazole must be classified as "Halogenated Organic Waste." [5][6]

  • Solid Waste: This includes the pure compound, any contaminated weighing paper, gloves, or absorbent materials from a spill cleanup.

  • Liquid Waste: This includes any solutions containing the compound, reaction mixtures, or the first rinse of any container that held the material.[2]

This waste stream must be kept separate from all other waste types, particularly non-halogenated solvents.[4][7] Use physical barriers or designated storage areas to prevent accidental mixing.[8]

The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.

  • Container Selection:

    • Use only containers approved by your institution's EH&S department, which are typically high-density polyethylene (HDPE) or glass bottles with secure, screw-top caps.[7][9]

    • Ensure the container is chemically compatible with the waste. Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[9]

    • The container must be in good condition, free from cracks or deterioration.[10]

  • Labeling:

    • Properly label the container before adding any waste.

    • The label must, at a minimum, include the words "Hazardous Waste" .[10]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, clearly write "5-Bromo-6-chloro-3-iodo-1H-indazole".[2][10]

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the direct control of laboratory personnel.[10]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. Do not leave funnels in the container opening.[7][10]

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in a chemically resistant secondary containment bin or tray to contain any potential leaks.[2]

  • Storage Location: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[9] Avoid storing containers on the floor where they could be knocked over.[7]

The following table summarizes the key operational parameters for accumulating this waste.

ParameterRequirementRationale
Waste Stream Name Halogenated Organic WastePrevents mixing with other waste types, which require different disposal methods.[4]
Container Type HDPE or Glass Bottle (UN-approved)Ensures chemical compatibility and prevents leaks.[7][9]
Primary Label "HAZARDOUS WASTE"Complies with EPA and OSHA regulations.[10]
Contents Label Full chemical names and percentagesInforms EH&S personnel of the contents for safe handling and disposal.[2]
Storage Closed container in secondary containmentPrevents spills and the release of vapors.[2][7]
Max Volume in Lab Do not exceed 10 gallons per SAAAdheres to general laboratory safety guidelines.[2]

An "empty" container that held 5-Bromo-6-chloro-3-iodo-1H-indazole is not yet ready for regular trash or glass recycling.

  • Triple Rinse: The container must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous halogenated waste.[2]

  • Subsequent Rinses: Subsequent rinses with a suitable solvent (e.g., acetone, ethanol) or water can often be managed as non-hazardous waste, but you must consult your institutional policy.[7]

  • Deface Label: Completely remove, black out, or otherwise deface the original manufacturer's label.[2]

  • Final Disposal: After triple rinsing and air-drying, the container can be disposed of in the appropriate glass or plastic recycling bin.[11]

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency line.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[6] All cleanup should occur within a chemical fume hood if possible.[12]

  • Contain and Absorb: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solids into your designated "Halogenated Organic Waste" container.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the contaminated cloth and any used PPE as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from 5-Bromo-6-chloro-3-iodo-1H-indazole.

G Disposal Workflow for 5-Bromo-6-chloro-3-iodo-1H-indazole cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Solid, Liquid, or Contaminated Item) B Characterize as 'Halogenated Organic Waste' A->B C Is this an empty container? B->C D Collect in Labeled, Compatible Container C->D No E Triple Rinse Container C->E Yes F Store in SAA (Closed, in Secondary Containment) D->F G Collect First Rinse as Halogenated Waste E->G I Deface Label & Dispose of Clean Container E->I H Request EH&S Pickup When Container is Full F->H G->D

Caption: Workflow for the proper disposal of 5-Bromo-6-chloro-3-iodo-1H-indazole.

Final Disposal

Once your hazardous waste container is nearly full (around 90%), seal it securely and request a pickup from your institution's authorized chemical waste disposal service (typically EH&S).[10] Do not overfill containers, leaving some headspace for expansion.[7] Ensure all paperwork is completed accurately to facilitate a smooth and compliant disposal process.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Washington. Halogenated Solvents. Environmental Health & Safety.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-1H-indazole.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
  • Merck. 5-Bromo-6-chloro-3-iodo-1H-indazole.
  • BenchChem. (2025). Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Bromo-6-chloro-1H-indazole.
  • ChemicalBook. (2026, January 17). Safety Data Sheet: 5-BROMO-7-METHYL-1H-INDAZOLE.

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Handling

Personal protective equipment for handling 5-Bromo-6-chloro-3-iodo-1H-indazole

Executive Summary & Operational Context 5-Bromo-6-chloro-3-iodo-1H-indazole is a highly functionalized tri-halogenated heterocycle.[1] In drug discovery, this compound serves as a critical scaffold ("building block") for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

5-Bromo-6-chloro-3-iodo-1H-indazole is a highly functionalized tri-halogenated heterocycle.[1] In drug discovery, this compound serves as a critical scaffold ("building block") for kinase inhibitors or receptor modulators. Its value lies in its three distinct halogen handles (Cl, Br, I), which allow for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at specific positions.

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in preliminary safety data sheets (SDS), the high degree of halogenation increases lipophilicity, potentially enhancing bioavailability and skin absorption. As a Senior Application Scientist, I advise treating this compound with Category 2 (Potent Compound) protocols rather than standard Category 1 (General Chemical) protocols. The specific combination of halogens also mandates strict segregation in waste streams to prevent regulatory non-compliance during incineration.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound presents three primary vectors of risk:

Hazard ClassLikely H-CodesScientific Rationale
Acute Toxicity (Oral/Inhale) H302 / H332 Halogenated indazoles can be biologically active.[1] Dust inhalation is the primary exposure route during weighing.[1]
Skin/Eye Irritation H315 / H319 The indazole core is acidic (pKa ~14) and can irritate mucous membranes. Halogens increase skin permeability.[1]
Sensitization H317 (Potential) Many halogenated heterocycles are potential sensitizers.[1] Repeated exposure without PPE can lead to allergic dermatitis.[1]
Physical Hazard Static Charge Poly-halogenated solids are often "fluffy" and highly static-prone, causing them to fly off spatulas and contaminate surfaces.[1]

PPE Matrix: The Defense System

Do not rely on a "one-size-fits-all" approach. This matrix is designed for handling solid powder (weighing/transfer) and solution preparation .[1]

Protection ZoneCore RequirementTechnical Specification & "Why"
Respiratory N95 or P100 Minimum: N95 disposable respirator.Recommended: P100 (HEPA) half-mask if handling >500 mg outside a hood.Reason:[1] Fine halogenated dusts can bypass surgical masks.
Dermal (Hands) Double Nitrile Inner: 4 mil Nitrile (Bright color).Outer: 5-8 mil Nitrile (Dark color).Reason:[1] "Spotting" capability.[1][2] If the outer glove tears, the bright inner glove alerts you immediately. Halogenated organics permeate latex rapidly; nitrile provides better resistance.[1]
Ocular Safety Goggles Spec: ANSI Z87.1 Chemical Splash Goggles.Reason:[1] Standard safety glasses have gaps.[1] Fine, static-charged powder can migrate around lenses into the eye.[1]
Body Lab Coat + Sleeves Spec: Tyvek® wrist sleeves or cuffed lab coat.Reason:[1] The "Gap of Vulnerability" between the glove cuff and lab coat sleeve is the #1 site of exposure.

Operational Protocol: Safe Weighing & Transfer

Handling static-prone halogenated solids requires a specific workflow to prevent contamination.

Step-by-Step Methodology
  • Engineering Control Setup:

    • Work only in a certified chemical fume hood.[3]

    • Critical Step: Place an anti-static ionizing bar or gun near the balance.[1] 5-Bromo-6-chloro-3-iodo-1H-indazole will likely carry a static charge, causing it to "jump" during weighing.[1]

  • The "Double-Glove" Donning:

    • Wash hands.[1][3][4][5][6][7]

    • Don inner orange/blue nitrile gloves.

    • Tape the cuff of the lab coat over the inner glove (optional but recommended for high potency).

    • Don outer black/purple nitrile gloves.[1]

  • Weighing Procedure:

    • Tare the receiving vial (not the paper).

    • Use a disposable anti-static spatula.

    • Technique: Do not dump.[6][8] Tap the spatula gently.[1] If powder clings to the spatula due to static, pass it near the ionizer.

    • Cap the vial inside the hood immediately after transfer.

  • Decontamination:

    • Wipe the balance area with a methanol-dampened Kimwipe (halogenated compounds dissolve well in MeOH/DCM).[1]

    • Dispose of the Kimwipe in Solid Hazardous Waste .

Visualization: Risk-to-PPE Logic Flow

PPE_Logic Compound 5-Bromo-6-chloro-3-iodo-1H-indazole Hazard_Dust Hazard: Fine Dust (Inhalation) Compound->Hazard_Dust Hazard_Skin Hazard: Lipophilic (Skin Absorption) Compound->Hazard_Skin Hazard_Eye Hazard: Irritant (Mucous Membrane) Compound->Hazard_Eye Control_Eng Engineering Control: Fume Hood + Ionizer Hazard_Dust->Control_Eng Primary Defense PPE_Glove PPE: Double Nitrile Gloves (Permeation Barrier) Hazard_Skin->PPE_Glove PPE_Eye PPE: Chemical Goggles (Sealed) Hazard_Eye->PPE_Eye PPE_Resp PPE: N95/P100 Respirator Control_Eng->PPE_Resp Secondary Defense

Caption: Logical flow determining PPE requirements based on the specific physical and chemical hazards of halogenated indazoles.

Waste Disposal Strategy

Proper disposal is legally and environmentally critical for poly-halogenated compounds.[1]

  • The Rule of Halogens: Never mix this compound with general "Organic Solvent Waste" if your facility segregates halogens.

  • Solid Waste: Dispose of contaminated gloves, spatulas, and weighing boats in a container labeled "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), it MUST go into the "Halogenated Organic Waste" carboy.

    • Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to prevent the formation of acid gases (HCl, HBr, HI) and dioxins. Mixing this with non-halogenated fuel-blending waste can result in heavy regulatory fines [1, 3].[1]

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[1][5][6][7] The iodine/bromine substituents can cause stinging; do not stop flushing even if pain subsides.[1]

  • Spill (Solid): Do not dry sweep (generates dust).[1] Cover with a wet paper towel (methanol or water) to dampen, then wipe up.

  • Skin Contact: Remove contaminated gloves immediately.[6] Wash skin with soap and water.[4][5][7][9] Do not use ethanol/DMSO to wash skin, as this may act as a vehicle to transport the compound through the dermal barrier.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [1]

  • Occupational Safety and Health Administration (OSHA).[1] Respiratory Protection Standard (29 CFR 1910.134).[1][4][7][10] [1]

  • University of Illinois Urbana-Champaign, Division of Research Safety.[1] Halogenated Organic Liquids - Standard Operating Procedure. [1]

  • Fisher Scientific.[1] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogous Hazard Profile). [1]

Sources

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